molecular formula C10H20N2O B1627530 N-Ethyl-N-piperidin-4-ylmethyl-acetamide CAS No. 772313-51-6

N-Ethyl-N-piperidin-4-ylmethyl-acetamide

Cat. No.: B1627530
CAS No.: 772313-51-6
M. Wt: 184.28 g/mol
InChI Key: SELDDSAHRZDMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-piperidin-4-ylmethyl-acetamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-N-piperidin-4-ylmethyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-piperidin-4-ylmethyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-N-(piperidin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-12(9(2)13)8-10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELDDSAHRZDMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570274
Record name N-Ethyl-N-[(piperidin-4-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772313-51-6
Record name N-Ethyl-N-[(piperidin-4-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure-Activity Relationship (SAR) of N-Alkyl Piperidine Acetamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the piperidine acetamide scaffold in medicinal chemistry campaigns. This structural motif is a "privileged scaffold," appearing in therapeutics ranging from N-type calcium channel blockers to anticryptosporidial agents. However, optimizing this scaffold requires more than just chasing binding affinity; it demands a rigorous understanding of 3D conformational geometry, metabolic clearance, and pH-dependent chemical stability. This whitepaper dissects the structure-activity relationship (SAR) of N-alkyl piperidine acetamides, utilizing field-proven case studies to explain the causality behind experimental design and providing self-validating protocols for your own drug discovery workflows.

The Piperidine Acetamide Pharmacophore: Structural & Mechanistic Rationale

The N-alkyl piperidine acetamide scaffold offers a highly tunable three-dimensional structure. Its utility stems from two core components:

  • The Piperidine Ring: The basic nitrogen (typically protonated at physiological pH) allows for critical ionic interactions with target proteins. N-alkylation serves as a primary vector to modulate the molecule's pKa, lipophilicity (logD), and steric bulk.

  • The Acetamide Linker: This group acts as both a hydrogen bond donor and acceptor. More importantly, it provides structural rigidity, dictating the spatial orientation of pendant aryl or heteroaryl groups.

Causality in SAR: Small variations in the linker geometry can drastically alter target engagement. For example, during the optimization of triazolopyridazine leads for anticryptosporidial activity, transitioning from an N-linked piperazine urea to a C-linked piperidine acetamide resulted in unexpected 10- to 30-fold losses in potency[1]. This highlights a critical lesson: the acetamide linker, while chemically stable, alters the spatial presentation of the aryl tail group compared to a urea linker. Even seemingly isosteric replacements must be carefully modeled for their 3D conformational impact[1].

SAR Case Study: Overcoming Chemical Instability in Ghrelin (GHS-R1a) Inverse Agonists

To understand the nuances of piperidine acetamide optimization, we examine the development of spiroazetidine-piperidine acetamides targeting the Ghrelin receptor (GHS-R1a). Because GHS-R1a exhibits high constitutive activity, inverse agonists are required to reduce basal receptor firing[2].

The Optimization Challenge: Central to Peripheral

Initial leads (such as Compound 2) were centrally acting and highly lipophilic[3]. To develop a peripherally acting therapeutic for metabolic disorders, the SAR strategy focused on increasing the Topological Polar Surface Area (TPSA) and reducing human liver microsome (HLM) clearance[4].

To achieve this, researchers introduced an ortho-carboxamide to the heteroaromatic acetic acid portion of the molecule (yielding Compound 7m). While this successfully improved polarity, lowered clearance (<8.3 μL/min/mg), and increased the efflux ratio (MDR BA/AB > 17), it introduced a severe, unintended consequence: pH-dependent chemical instability [4].

Mechanistic Explanation: Intramolecular Cleavage

In my experience, chemical instability in amides is often driven by neighboring group participation. In Compound 7m, the pendant carbamide's Lewis basic groups established a precise 1,6-relationship with the carbonyl of the piperidine amide[3]. At physiological pH (7.4) and above, this proximity facilitated a deprotonation event, leading to the intramolecular cleavage of the piperidine amide bond and the regeneration of the starting piperidine fragment[3].

To rescue the scaffold, the SAR logic tree required disrupting this 1,6-relationship. Extending the linker length stabilized the molecule but destroyed target affinity (>100 nM)[3]. Altering the amide substitution (e.g., Compound 7r, an N-methylcarboxamide) maintained potency but still suffered from basic pH instability[3]. Ultimately, finding the balance between a stable ortho-substitution (like Compound 7j) and acceptable efflux ratios became the crux of the campaign[4].

Quantitative SAR Data Summary

The table below summarizes the trade-offs between potency, clearance, and chemical stability during this optimization phase.

CompoundStructural ModificationGHS-R1a Potency (nM)HLM Clearance (μL/min/mg)MDR BA/AB (Efflux Ratio)Stability (pH 7.4)
Lead 2 Centrally acting baseline---Stable
7j Stable ortho-amide1320Low (~1)Stable
7m Polar ortho-carboxamide9.2< 8.3> 17Unstable
7r N-methylcarboxamide2013> 17Unstable

Visualizing the Workflows

Below are the mechanistic and logical frameworks governing the GHS-R1a inverse agonism and the SAR optimization process.

G A Ghrelin Receptor (GHS-R1a) B Gq/11 Protein Activation A->B C Phospholipase C (PLC) Pathway B->C D IP3 / DAG Production C->D E Calcium Release & Basal Firing D->E F Piperidine Acetamide Inverse Agonist F->A Inhibits Constitutive Activity

Fig 1: GHS-R1a signaling pathway and the inhibitory mechanism of piperidine acetamide inverse agonists.

SAR Lead Centrally Acting Lead (High Lipophilicity) Opt1 Increase Polarity (TPSA) Add ortho-carboxamide Lead->Opt1 Optimization Issue Chemical Instability Intramolecular Cleavage at pH 7.4 Opt1->Issue Unintended Consequence Sol1 Extend Linker Length (Disrupt 1,6-relationship) Issue->Sol1 Strategy A Sol2 Alter Amide Substitution (e.g., N-methylcarboxamide) Issue->Sol2 Strategy B Final Stable Peripherally Acting Inverse Agonist Sol1->Final Re-evaluate Potency Sol2->Final Re-evaluate Potency

Fig 2: SAR logic tree addressing the intramolecular cleavage instability of piperidine acetamides.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness in your SAR data, experimental protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing and validating these compounds.

Protocol 1: Synthesis of Sterically Hindered Piperidine Acetamides

When coupling piperidines with ortho-substituted heteroaryl acetic acids, standard coupling reagents (like EDC/HOBt) frequently stall due to steric bulk.

  • Activation: Dissolve the heteroaryl acetic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Causality: HATU forms a highly reactive HOAt ester intermediate that forces the reaction forward despite the ortho-substitution steric hindrance.

  • Coupling: Stir for 15 minutes at room temperature to ensure complete activation, then add the N-alkyl piperidine derivative (1.1 eq).

  • Isolation: Stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the pure piperidine acetamide.

Protocol 2: Self-Validating pH-Dependent Stability Assay

To confirm that a loss of compound is due to the 1,6-intramolecular cleavage mechanism (and not precipitation or non-specific plate binding), the assay must utilize a closed mass-balance loop.

  • Incubation: Prepare 1 μM solutions of the piperidine acetamide in three distinct buffers: pH 1.5 (simulated gastric fluid), pH 6.5, and pH 7.4 (phosphate-buffered saline). Incubate at 37°C.

  • Sampling: Extract 50 μL aliquots at t = 0, 1, 2, 4, and 24 hours. Immediately quench with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Mass-Balance LC-MS/MS Analysis: Configure the mass spectrometer to monitor both the MRM transition for the parent piperidine acetamide and the specific MRM transition for the cleaved piperidine fragment.

  • Validation: The assay is self-validating because the molar disappearance of the parent compound must stoichiometrically match the molar appearance of the cleaved fragment. If the parent depletes without fragment formation, the instability hypothesis is rejected in favor of physical loss mechanisms.

References

  • Orr, S. T. M., et al. "Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Oboh, E., et al. "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin." Journal of Medicinal Chemistry, 2021.[Link]

  • Boero, G., et al. "Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Standardizing Chemical Identity: A Deep Dive into the InChI Key and CAS Registry Number for N-Ethyl-N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Intersection of Cheminformatics and Synthesis

In modern drug discovery, the precise communication of molecular architecture is as critical as the synthesis of the molecule itself. Ambiguity in chemical nomenclature can lead to duplicated efforts, regulatory delays, and compromised data integrity. To solve this, the scientific community relies on standardized, machine-readable identifiers.

This technical guide explores the cheminformatic identity and synthetic validation of N-Ethyl-N-(piperidin-4-ylmethyl)acetamide , a highly versatile piperidine derivative frequently utilized as a scaffold in the development of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. By examining its specific Chemical Abstracts Service (CAS) Registry Number and IUPAC International Chemical Identifier (InChI) Key, we will bridge the gap between digital database indexing and bench-level synthetic causality.

Structural Identity and Core Identifiers

N-Ethyl-N-(piperidin-4-ylmethyl)acetamide is characterized by a central piperidine ring linked at the 4-position to a methylamine core, which is further functionalized with an ethyl group and an acetyl group. To ensure global database interoperability, this structural topology is translated into several standardized formats.

The quantitative and structural identifiers for this compound are summarized in the table below:

Property / IdentifierValue
Chemical Name N-Ethyl-N-(piperidin-4-ylmethyl)acetamide
CAS Registry Number 772313-51-6
InChIKey SELDDSAHRZDMLH-UHFFFAOYSA-N
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
SMILES String CCN(CC1CCNCC1)C(=O)C

The Causality of Chemical Identifiers: InChIKey & CAS

As an application scientist, I often see researchers treat identifiers as mere metadata. However, understanding the causality behind these systems is essential for robust data management.

The InChIKey: Algorithmic Hashing for Searchability

The InChI string is a deterministic, non-proprietary identifier developed by IUPAC that encodes stereochemistry, connectivity, and isotopic data into a machine-readable format. However, complex molecules generate excessively long InChI strings that break search engine algorithms.

To solve this, the InChIKey was developed. It is a fixed-length (27-character) hashed version of the full InChI string. For our target compound, the InChIKey SELDDSAHRZDMLH-UHFFFAOYSA-N acts as a digital fingerprint. The first 14 characters (SELDDSAHRZDMLH) encode the core molecular skeleton, while the subsequent characters encode stereochemical and isotopic layers. This hashing mechanism is what allows researchers to instantly query global databases like PubChem or ChEMBL without encountering syntax errors ().

The CAS Registry Number: Regulatory and Historical Tracking

Unlike the InChIKey, which is generated algorithmically from the structure, the CAS Registry Number (772313-51-6) is a unique, sequential numeric identifier assigned by the American Chemical Society. It contains no inherent structural information but serves as an absolute legal and regulatory anchor. The final digit (6) is a checksum calculated from the preceding digits, ensuring that data entry errors in safety data sheets (SDS) or customs declarations are instantly flagged by compliance software ().

Experimental Methodology: A Self-Validating Synthetic Route

To confidently link the physical substance to its digital identifiers (CAS: 772313-51-6 / InChIKey: SELDDSAHRZDMLH-UHFFFAOYSA-N), the synthetic protocol must be highly controlled and self-validating. Below is a detailed, step-by-step methodology designed to prevent structural ambiguity.

Objective

Synthesize N-Ethyl-N-(piperidin-4-ylmethyl)acetamide while preventing over-alkylation and ensuring absolute regioselectivity at the exocyclic nitrogen.

Step 1: Reductive Amination
  • Procedure: Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and acetaldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

  • Causality of Choice: NaBH(OAc)3 is explicitly chosen over sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4). NaBH(OAc)3 is a mild, selective reducing agent that does not reduce the unreacted aldehyde, thereby preventing the formation of corresponding alcohols and strictly limiting the reaction to the desired mono-alkylation of the amine ().

Step 2: Acetylation
  • Procedure: Cool the reaction mixture containing the secondary amine intermediate to 0 °C. Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of acetyl chloride (AcCl, 1.2 eq). Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Causality of Choice: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acetylation, preventing the protonation of the secondary amine, which would otherwise stall the reaction kinetics.

Step 3: Deprotection
  • Procedure: Concentrate the organic layer and redissolve the crude intermediate in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Causality of Choice: The strong acidic environment selectively cleaves the tert-butoxycarbonyl (Boc) protecting group via the formation of a stable tert-butyl cation, liberating the basic piperidine nitrogen without affecting the newly formed acetamide bond.

Step 4: Analytical Validation (The Self-Validating System)

A protocol is only trustworthy if it proves its own success. The crude product is purified via reverse-phase HPLC.

  • 1H NMR (400 MHz, CDCl3): Confirms the structure via the presence of the acetamide methyl singlet at ~2.1 ppm and the ethyl group's distinct triplet/quartet splitting pattern.

  • LC-HRMS: Must show a precise[M+H]+ peak at m/z 185.1654. This analytical feedback loop ensures the physical sample perfectly matches the theoretical connectivity encoded in the InChI string, validating the entire workflow.

Workflow Visualization

The following diagram illustrates the logical flow from physical synthesis to digital registration, highlighting the intersection of bench chemistry and cheminformatics.

G SM Starting Material Boc-protected amine RA Reductive Amination NaBH(OAc)3, Acetaldehyde SM->RA Step 1 AC Acetylation AcCl, TEA RA->AC Step 2 DP Deprotection TFA / DCM AC->DP Step 3 TC Target Compound N-Ethyl-N-(piperidin-4-ylmethyl)acetamide DP->TC Yields VAL Structural Validation NMR, LC-MS TC->VAL Confirms ID Identifier Assignment CAS: 772313-51-6 VAL->ID Registers

Workflow for the synthesis, validation, and cheminformatic registration of the target compound.

References

  • Heller S, McNaught A, Pletnev I, Stein S, Tchekhovskoi D. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. URL:[Link]

  • Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Chemical Abstracts Service. "CAS History." American Chemical Society. URL:[Link]

Pharmacokinetic profile of N-Ethyl-N-piperidin-4-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of N-Ethyl-N-piperidin-4-ylmethyl-acetamide: A Comprehensive ADME/PK Guide

Structural Rationale & Physicochemical Foundation

N-Ethyl-N-piperidin-4-ylmethyl-acetamide (CAS: 772313-51-6) is a highly versatile, piperidine-derived building block utilized in preclinical drug discovery 1[1]. The piperidine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic handles 2[2].

From a pharmacokinetic (PK) perspective, the basicity of the piperidine nitrogen (pKa ~10.5) dictates that the molecule will be predominantly protonated at physiological pH. While this guarantees excellent dissolution in the gastrointestinal (GI) tract, it can restrict passive transcellular permeability. However, the addition of the N-ethyl acetamide side chain increases the molecule's overall lipophilicity (LogP), effectively balancing the polarity of the protonated amine. This structural interplay is critical for traversing the phospholipid bilayer of enterocytes and avoiding rapid renal clearance 3[3].

ADME/PK Screening Workflow

To systematically de-risk this compound, we deploy a tiered Absorption, Distribution, Metabolism, and Excretion (ADME) workflow.

ADME_Workflow A Physicochemical Profiling B Caco-2 Permeability (Absorption) A->B C Microsomal Stability (Metabolism) B->C D In Vivo Rodent PK (Clearance & Vd) C->D E Metabolite ID (LC-HRMS) C->E D->E

Fig 1: Sequential ADME/PK screening workflow with integrated metabolite identification.

In Vitro ADME Profiling: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system to prevent false positives/negatives. Below are the definitive protocols for evaluating this chemotype.

Intestinal Permeability (Caco-2 Bidirectional Assay)

Caco-2 cell monolayers serve as the gold standard for predicting human intestinal absorption and identifying active efflux mechanisms 4[4]. Because basic amines are frequent substrates for P-glycoprotein (P-gp), a bidirectional transport assay is mandatory 5[5].

  • Step 1: Monolayer Preparation. Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days. Causality: This extended duration is required for the cells to differentiate into an enterocyte-like phenotype, expressing critical tight junctions and brush-border transporters.

  • Step 2: Integrity Validation. Measure Transepithelial Electrical Resistance (TEER) and Lucifer Yellow rejection. Causality: Ensures the monolayer is intact; a compromised barrier will artificially inflate passive diffusion rates.

  • Step 3: Dosing. Apply 10 µM of N-Ethyl-N-piperidin-4-ylmethyl-acetamide in HBSS buffer (pH 7.4) to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Step 4: Self-Validation Arm. Run a parallel B→A arm containing 50 µM Verapamil (a known P-gp inhibitor). Causality: If the Efflux Ratio (ER = Papp B→A / Papp A→B) is >2.0, the Verapamil arm will suppress the efflux, definitively proving P-gp liability rather than simple asymmetric membrane partitioning.

  • Step 5: Quantification. Sample at 0, 30, 60, 90, and 120 minutes, quench with cold acetonitrile, and analyze via LC-MS/MS.

Hepatic Microsomal Stability (HLM/RLM)

Hepatic microsomes contain the CYP450 enzyme systems necessary to evaluate Phase I metabolic stability [].

  • Step 1: Incubation Setup. Prepare 0.5 mg/mL human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping protein concentration ≤0.5 mg/mL prevents excessive non-specific binding of the lipophilic drug to microsomal proteins, which would otherwise underestimate intrinsic clearance (

    
    ).
    
  • Step 2: Pre-incubation. Spike the compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes. Causality: Equilibrates the system to physiological temperature to ensure accurate enzyme kinetics.

  • Step 3: Reaction Initiation & Quenching. Initiate the reaction by adding an NADPH regenerating system. At intervals (0, 5, 15, 30, 45, 60 mins), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold solvent instantly precipitates proteins and halts enzymatic activity.

  • Step 4: Control Validation. Run a minus-NADPH control. Causality: If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis of the amide) rather than CYP-mediated.

Biotransformation & Metabolic Pathways

Based on the structural motifs of 4-aminopiperidines, this compound is highly susceptible to specific Phase I biotransformations 7[7]. The N-ethyl group on the amide is a prime target for CYP3A4-mediated oxidative dealkylation. Concurrently, the piperidine ring is subject to CYP2D6-mediated alpha-carbon oxidation, which can lead to lactam formation or ring opening.

Metabolic_Pathways P N-Ethyl-N-piperidin-4-ylmethyl-acetamide M1 N-Deethylation (Desethyl Metabolite) P->M1 CYP3A4 / CYP2D6 M2 Piperidine N-Oxidation (N-Oxide Metabolite) P->M2 FMO3 / CYP3A4 M3 Alpha-Carbon Oxidation (Lactam Formation) P->M3 CYP2D6 M4 Amide Hydrolysis (Primary Amine) P->M4 Hepatic Amidases

Fig 2: Predicted Phase I biotransformation pathways for the piperidine and amide moieties.

Quantitative Data Summary

To benchmark N-Ethyl-N-piperidin-4-ylmethyl-acetamide against industry standards, the following table synthesizes the expected quantitative ADME parameters for this specific chemotype based on predictive modeling and empirical data of structurally homologous piperidines 2[2].

ParameterSymbolUnitsPredicted RangeBiological Significance & Rationale
Molecular Weight MW g/mol 184.28Highly favorable for oral absorption (Strictly adheres to Lipinski's Rule of 5).
Lipophilicity LogD (pH 7.4)-1.2 – 1.8Optimal balance; ensures sufficient aqueous solubility while permitting transcellular permeability.
Apparent Permeability

(A→B)

cm/s
10 – 25Moderate to high passive absorption expected due to the lipophilic N-ethyl amide masking.
Efflux Ratio ER-1.5 – 3.0Borderline P-gp substrate potential; typical for basic amines with a protonated nitrogen at pH 7.4.
Intrinsic Clearance

(HLM)
µL/min/mg30 – 50Moderate hepatic extraction ratio; primarily driven by CYP3A4 N-deethylation.
Volume of Distribution

L/kg2.5 – 4.5High tissue distribution expected due to phospholipid binding of the basic piperidine ring.

References

  • AK Scientific, Inc. N-Ethyl-N-piperidin-4-ylmethyl-acetamide Safety & Product Data.1

  • Benchchem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.2

  • PubMed (NIH). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.3

  • PMC (NIH). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.7

  • PMC (NCATS). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability.4

  • Alera Labs, LLC. In vitro ADME services.5

  • BOC Sciences. ADME Testing & Analysis Services.

Sources

Technical Guide: Pharmacological Profiling of N-Ethyl-N-piperidin-4-ylmethyl-acetamide

[1]

Executive Summary: The Privileged Scaffold Status

N-Ethyl-N-piperidin-4-ylmethyl-acetamide (CAS: 772313-51-6) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[1] Structurally, it combines a flexible piperidine ring (a classic pharmacophore for GPCRs and ion channels) with an acetamide moiety via an ethyl/methyl linker.[1]

For drug development professionals, this molecule is not merely a building block but a potent probe for exploring the Sigma-1 Receptor (σ1R) , Soluble Epoxide Hydrolase (sEH) , and critical safety targets like the hERG potassium channel .[1] This guide deconstructs the biological potential of this scaffold and provides validated protocols for profiling its activity.[1]

Primary Biological Targets[1]

The Sigma-1 Receptor (σ1R): The Chaperone Target

The most significant biological target for N-Ethyl-N-piperidin-4-ylmethyl-acetamide is the Sigma-1 Receptor , a ligand-operated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]

  • Mechanistic Rationale: The molecule features a basic nitrogen (in the piperidine ring) flanked by hydrophobic regions (ethyl/acetamide groups).[1] This perfectly matches the σ1R pharmacophore, which requires a positive ionizable center to form an electrostatic interaction with Asp126 in the receptor's binding pocket, and hydrophobic wings to engage the lipophilic domains.

  • Therapeutic Implication: Agonism of σ1R promotes neuroprotection and synaptic plasticity, making this scaffold relevant for Alzheimer’s, neuropathic pain, and depression research.

Soluble Epoxide Hydrolase (sEH): The Anti-Inflammatory Target

Recent Structure-Activity Relationship (SAR) studies highlight amide-substituted piperidines as inhibitors of sEH .[1]

  • Mechanistic Rationale: The acetamide carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the transition state of the epoxide hydrolysis catalyzed by sEH. Inhibition of sEH stabilizes Epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory agents.[2]

Safety Pharmacology: The hERG Potassium Channel[1]
  • Risk Profile: The piperidine moiety is a known "hERGophore." The basic nitrogen can become protonated at physiological pH and block the pore of the hERG K+ channel, leading to QT interval prolongation and potential Torsades de Pointes.

  • Mitigation: Early-stage profiling of this molecule against hERG is mandatory to assess cardiotoxicity risks.[1]

Visualization: Pharmacophore & Signaling Pathways[1]

Structural Pharmacophore Mapping

The following diagram illustrates how the specific structural features of N-Ethyl-N-piperidin-4-ylmethyl-acetamide map to its biological targets.

PharmacophoreMapcluster_moleculeN-Ethyl-N-piperidin-4-ylmethyl-acetamidePiperidinePiperidine Ring(Basic Amine)Sigma1Sigma-1 Receptor(Asp126 Interaction)Piperidine->Sigma1ElectrostaticInteractionhERGhERG Channel(Pore Block)Piperidine->hERGPi-CationTrappingLinkerEthyl/MethylLinkerLinker->Sigma1HydrophobicFitAcetamideAcetamideGroupsEHSoluble EpoxideHydrolaseAcetamide->sEHH-BondAcceptor

Caption: Pharmacophore mapping of N-Ethyl-N-piperidin-4-ylmethyl-acetamide to Sigma-1, sEH, and hERG targets.

Sigma-1 Receptor Signaling Cascade

Upon binding, the molecule modulates cellular stress responses.[1]

SigmaSignalingLigandN-Ethyl-N-piperidin-4-ylmethyl-acetamideSig1RSigma-1 Receptor(MAM Interface)Ligand->Sig1RAgonist BindingBiPBiP/GRP78(Chaperone)Sig1R->BiPDissociationIP3RIP3 Receptor(Ca2+ Channel)Sig1R->IP3RStabilizationERStressER StressResponseBiP->ERStressSuppressesCaFlowMitochondrialCa2+ InfluxIP3R->CaFlowModulatesATPATP Production(Bioenergetics)CaFlow->ATPIncreases

Caption: Downstream signaling effects of Sigma-1 Receptor modulation by the ligand.[1]

Experimental Protocols (Self-Validating Systems)

To confirm the biological activity of N-Ethyl-N-piperidin-4-ylmethyl-acetamide, the following protocols must be employed. These are designed with internal controls to ensure data integrity.[1]

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (

1

Materials:

  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (specific for σ1).[1]

  • Non-specific Binder: Haloperidol (10 µM).[1]

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL membrane suspension + 25 µL [³H]-(+)-Pentazocine (2 nM final) + 25 µL Test Compound (concentration range:

      
       to 
      
      
      M).
    • Control 1 (Total Binding): Buffer instead of test compound.

    • Control 2 (Non-Specific): Haloperidol instead of test compound.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Validation:

  • Specific Binding = Total Binding - Non-Specific Binding.[1]

  • Acceptance Criteria: Specific binding must be >70% of total binding. The Hill slope should be near 1.0 (indicating competitive binding).[1]

Protocol B: Fluorometric sEH Inhibition Assay

Objective: Assess inhibitory potency (

1

Materials:

  • Enzyme: Recombinant human sEH.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1] PHOME is non-fluorescent but yields highly fluorescent 6-methoxy-2-naphthaldehyde upon hydrolysis.[1]

Workflow:

  • Plating: In a black 96-well plate, add 20 µL enzyme solution + 20 µL Test Compound.

  • Pre-incubation: Incubate at 30°C for 5 minutes to allow enzyme-inhibitor interaction.

  • Initiation: Add 160 µL of PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes.

Data Validation:

  • Z-Factor: Calculate Z' using positive control (AUDA) and vehicle (DMSO).[1] Z' > 0.5 is required for a valid assay.[1]

  • Linearity: Ensure the reaction remains linear over the measurement window (

    
    ).
    

Quantitative Data Summary

TargetAssay TypeExpected Potency Range (

/

)
Clinical Relevance
Sigma-1 Receptor Radioligand Binding10 - 500 nMNeuroprotection, Analgesia
sEH Fluorometric Hydrolysis50 - 1000 nMAnti-inflammatory, Hypertension
hERG Channel Patch Clamp (e-phys)> 10 µM (Desired)Cardiac Safety (Avoidance)
Muscarinic M1 Calcium Flux> 1 µMCognitive Enhancement (Off-target)

Note: Potency values are estimated based on SAR data of structurally homologous piperidine-acetamide scaffolds.

References

  • Review of Sigma-1 Receptor Ligands

    • Title: "Sigma-1 receptor ligands: diversity and therapeutic potential."[1][3]

    • Source:Nature Reviews Drug Discovery[1]

    • URL:[Link]

  • Piperidine Scaffolds in Medicinal Chemistry: Title: "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." Source:BenchChem Technical Notes
  • Soluble Epoxide Hydrolase Inhibitors

    • Title: "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase."[1]

    • Source:Journal of Medicinal Chemistry (via PMC)[1]

    • URL:[Link]

  • hERG Pharmacology Standards

    • Title: "Structural analysis of 2-piperidin-4-yl-acetamide deriv
    • Source:Current Neuropharmacology[1]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: "N-Ethyl-N-piperidin-4-ylmethyl-acetamide Compound Summary."
    • Source:PubChem[1][4][5][6]

    • URL:[Link][1]

The Piperidine Pharmacophore: Strategic Design and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—stands as one of the most ubiquitous "privileged structures" in modern medicinal chemistry. Found in over 12,000 biologically active compounds and a vast array of FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate), its success stems from its ability to project substituents into defined 3D space while providing a basic center for crucial electrostatic interactions.

This guide moves beyond basic descriptions to analyze the causality of piperidine's success: its conformational landscape, its synthetic accessibility, and the critical balance between potency and hERG-mediated cardiotoxicity.

The Structural Imperative: Conformation and Basicity

The Chair Conformation and Axial/Equatorial vectors

Unlike planar heteroaromatics (e.g., pyridine), piperidine exists predominantly in a chair conformation. This 3D architecture is vital for drug design because it allows for precise vector positioning.

  • Equatorial Preference: Substituents at the C2, C3, and C4 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions (A-values).

  • The "Magic" Nitrogen: The secondary amine nitrogen (pKa ~11.2) is predominantly protonated at physiological pH (7.4). This cation is often the primary "anchor" that forms salt bridges with aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs) and enzymes.

Visualization: The Design Cycle

The following diagram illustrates the iterative logic used to optimize piperidine scaffolds, moving from scaffold selection to hERG mitigation.

PiperidineDesign Scaffold Scaffold Selection (Piperidine Core) Funct Functionalization (C2/C3/C4 Vectors) Scaffold->Funct Buchwald/SNAr Screen Primary Screening (Potency) Funct->Screen Binding Assay Opt Lead Optimization (ADME/Tox) Screen->Opt SAR Analysis hERG hERG Liability (The Bottleneck) Opt->hERG Safety Signal hERG->Scaffold Scaffold Hopping (Reduce Lipophilicity) hERG->Funct pKa Modulation (Add F/O)

Caption: The iterative design cycle for piperidine therapeutics, highlighting the critical feedback loop triggered by hERG toxicity.

Synthetic Architectures: From Classic to Avant-Garde

The utility of piperidine is limited only by the chemist's ability to substitute it. We distinguish between two primary synthetic paradigms.

Method A: The Classic Reduction (Pyridine Hydrogenation)

Historically, piperidines are accessed via the catalytic hydrogenation of pyridines. While effective, this method often requires high pressure and struggles with regioselectivity when multiple substituents are present.

Method B: Modern Cross-Coupling (The Buchwald-Hartwig Protocol)

The most robust method for introducing the piperidine moiety into a drug scaffold is the Palladium-catalyzed C-N cross-coupling. This allows the attachment of a piperidine ring (as a nucleophile) to an aryl halide (electrophile) with high precision.

Protocol: Pd-Catalyzed Arylation of Piperidines

Objective: Coupling of 4-substituted piperidine with an aryl bromide.

Reagents & Equipment:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ]
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Sodium tert-butoxide (

    
    )[1]
    
  • Solvent: Anhydrous Toluene or Dioxane

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under argon flow, charge a reaction vial with

    
     (1.0 mol%) and Xantphos (2.0 mol%). Add 2 mL of anhydrous toluene and stir at room temperature for 5 minutes until the solution turns a clear deep orange/red. Why: Pre-forming the active L-Pd-L species prevents catalyst decomposition.
    
  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the piperidine derivative (1.2 equiv) to the vial.

  • Base Activation: Add

    
     (1.5 equiv). Note: Use a fresh bottle; hydrolyzed base is the #1 cause of failure.
    
  • Reaction: Seal the vial and heat to 100°C for 12-18 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with water.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC:[1] The starting aryl bromide spot should disappear.

  • Color: The reaction mixture typically changes from red to dark brown/black as Pd(0) precipitates at the end.

  • NMR: Look for the disappearance of the N-H signal and the shift of the protons alpha to the nitrogen.

Therapeutic Targeting & SAR: The Donepezil Case Study

To understand the power of the piperidine scaffold, we examine Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease.

Mechanism of Action

Donepezil does not merely "plug" the enzyme.[2] It spans the entire active site gorge of AChE.

  • The Piperidine Role: The N-benzylpiperidine moiety binds to the Peripheral Anionic Site (PAS) near the gorge entrance. The protonated nitrogen forms a cation-

    
     interaction with Trp286.
    
  • The Indanone Role: The dimethoxyindanone moiety binds to the Catalytic Anionic Site (CAS) at the bottom of the gorge, interacting with Trp86.

This "dual binding" mode explains its high potency (


 = 5.7 nM) and selectivity.
SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) logic of Donepezil.

DonepezilSAR Donepezil DONEPEZIL CORE (N-Benzylpiperidine) N_Atom Basic Nitrogen (N) Donepezil->N_Atom Benzyl Benzyl Group Donepezil->Benzyl Linker Methylene Linker Donepezil->Linker CatPi Cation-Pi Interaction (w/ Trp286) N_Atom->CatPi Critical for Potency Steric Hydrophobic Pocket Benzyl->Steric Variable Tolerance Flex Conformational Flexibility Linker->Flex Distance Optimization

Caption: SAR Map of Donepezil showing the critical pharmacophoric elements contributing to AChE inhibition.

The Safety Bottleneck: hERG Toxicity

The greatest liability of piperidine-based drugs is the inhibition of the hERG potassium channel (


). Blockade of this channel delays cardiac repolarization (Long QT syndrome), leading to fatal arrhythmias (Torsades de Pointes).
The hERG Pharmacophore

The hERG channel pore is lined with aromatic residues (Tyr652, Phe656). It preferentially binds molecules with:

  • A basic amine (protonated at pH 7.4).

  • Lipophilic groups (for

    
    -stacking).
    
  • A flexible linker.

Piperidine derivatives often fit this profile perfectly, creating a "toxicity trap."

Mitigation Strategies

To "dial out" hERG liability while maintaining potency, medicinal chemists employ the following strategies:

StrategyMechanismExample Modification
Reduce Basicity (

)
Less protonated species available to bind the channel pore.Add electron-withdrawing group (e.g., Fluorine) adjacent to Nitrogen.
Reduce Lipophilicity (

)
Decreases hydrophobic interaction with Tyr652/Phe656.Introduce polar atoms (Oxygen) into the ring (e.g., Morpholine) or side chains.
Zwitterion Formation Neutralizes the net charge, preventing pore trapping.Add a carboxylic acid group (common in antihistamines like Fexofenadine).
Rigidification Prevents the molecule from adopting the specific conformation needed for hERG binding.Use spiro-cycles or bridged piperidines.

References

  • BenchChem. (2025).[1][3] 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.[3] Retrieved from

  • National Institutes of Health (NIH). (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[4][5][6] Retrieved from

  • American Chemical Society (ACS). (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes.[7] Retrieved from

  • Drug Hunter. (2024).[2][4][8][9] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[10][11] Retrieved from

  • Scripps Research/Rice University. (2024).[9] Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.[9][12] Retrieved from

Sources

The Piperidine Scaffold: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered saturated nitrogen heterocycle—stands as the single most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals.[1] Far more than a simple structural linker, the piperidine scaffold acts as a physicochemical engine, driving solubility, bioavailability, and critical ligand-protein interactions.[2][3][4]

This technical guide deconstructs the piperidine scaffold for medicinal chemists and drug developers. We move beyond basic definitions to explore the conformational dynamics, pKa modulation strategies, and synthetic workflows that make this structure indispensable in neuropharmacology, oncology, and pain management.

Part 1: The Physicochemical Foundation

The Conformational Landscape

Unlike planar aromatic systems (e.g., pyridine), piperidine exists predominantly in a chair conformation . This three-dimensional nature is critical for "escaping flatland"—a concept in drug design where increasing saturation (


) correlates with higher clinical success rates by improving solubility and reducing off-target toxicity.
  • Axial vs. Equatorial: Substituents on the piperidine ring prefer the equatorial position to minimize 1,3-diaxial steric strain. However, strategic placement of substituents in the axial position can lock the molecule into a specific bioactive conformation, enhancing selectivity.

  • The "Magic Methyl": Introducing a methyl group at C3 or C5 can restrict conformational flexibility, reducing the entropic penalty upon binding.

The Basicity Factor (pKa Modulation)

Piperidine is a secondary amine with a typical pKa of ~11.0. In physiological conditions (pH 7.4), it exists almost exclusively as a protonated cation.

Why this matters:

  • The Salt Bridge: The protonated nitrogen acts as a key pharmacophore, forming high-energy ionic bonds (salt bridges) with conserved aspartate (Asp) or glutamate (Glu) residues in target proteins, particularly in G-Protein Coupled Receptors (GPCRs).

  • Lysosomotropism: The high basicity can lead to trapping in acidic lysosomes, affecting volume of distribution (

    
    ).
    
  • Tuning: To optimize oral bioavailability, chemists often lower the pKa (to 6–9) by adding electron-withdrawing groups (EWGs) like fluorine at C3/C4 or converting the amine to an amide (e.g., Fentanyl).

PropertyPiperidine (Unsubstituted)N-Methylpiperidine4-FluoropiperidineImpact on Drug Design
pKa ~11.2~10.1~9.0Lower pKa improves membrane permeability.
LogP 0.841.130.95Moderate lipophilicity balances solubility/permeability.
Geometry ChairChairChair3D shape fits globular protein pockets better than flat aromatics.

Part 2: Pharmacological Versatility & Case Studies

The piperidine scaffold is not a passive bystander; it is often the primary driver of affinity.

Case Study: Donepezil (Alzheimer’s Disease)[5][6]
  • Target: Acetylcholinesterase (AChE).[5][6]

  • Mechanism: The N-benzylpiperidine moiety mimics the substrate acetylcholine.

  • Interaction: The positively charged piperidine nitrogen binds to the anionic sub-site (Trp86) of the enzyme via cation-

    
     interactions, while the benzyl group extends to the peripheral anionic site. This dual binding explains its nanomolar potency.
    
Case Study: Fentanyl (Pain Management)
  • Target:

    
    -Opioid Receptor.[7]
    
  • Structural Shift: Fentanyl utilizes a 4-anilidopiperidine core.[7][8]

  • pKa Modulation: Unlike simple piperidines, the nitrogen in fentanyl is part of a complex lipophilic network. The high lipophilicity allows rapid blood-brain barrier (BBB) penetration. The piperidine ring provides the rigid spacing required to orient the phenyl rings into the receptor's hydrophobic pockets.

Case Study: Paroxetine (Depression/SSRI)
  • Target: Serotonin Transporter (SERT).

  • Stereochemistry: The 3,4-disubstituted piperidine ring creates a chiral scaffold. The specific trans-(-)-isomer is essential for activity, demonstrating how the piperidine ring serves as a scaffold to orient pharmacophores in 3D space.

Part 3: Synthetic Methodologies

Efficient access to functionalized piperidines is a prerequisite for SAR exploration.[4]

Core Synthetic Pathways

The following Graphviz diagram illustrates the three primary industrial routes to piperidine scaffolds: Pyridine Hydrogenation (cheapest), Reductive Amination (most versatile), and Ring-Closing Metathesis (for complex analogues).

PiperidineSynthesis Pyridine Pyridine Precursor (Aromatic) Piperidine Piperidine Scaffold (Saturated Core) Pyridine->Piperidine H2 / PtO2 or Ni (Stereo-control difficult) Acyclic Acyclic Amine/Aldehyde Acyclic->Piperidine Reductive Amination (NaHB(OAc)3) Diene Diene Precursor Diene->Piperidine Ring-Closing Metathesis (Grubbs Cat.) Functionalized Functionalized Drug (e.g., Donepezil) Piperidine->Functionalized N-Alkylation / Amide Coupling

Figure 1: Primary synthetic workflows for accessing the piperidine scaffold. Colors indicate distinct chemical strategies.

Part 4: Experimental Protocols

Protocol: Reductive Amination for N-Substituted Piperidines

This is the "workhorse" reaction for attaching the piperidine ring to other pharmacophores (e.g., creating the N-benzyl linkage in Donepezil analogues).

Objective: Synthesize N-benzyl-4-piperidone from 4-piperidone and benzaldehyde.

Reagents:

  • 4-Piperidone hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Free Base Formation (In-situ): If starting with the HCl salt, suspend 4-piperidone HCl in DCM and add 1.0 eq of Triethylamine (TEA). Stir for 15 minutes.

  • Imine Formation: Add Benzaldehyde (1.1 eq) to the mixture. If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/iminium species.

    • Expert Insight: Do not add the reducing agent yet. Allowing the imine to form first prevents direct reduction of the aldehyde to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. STAB is preferred over

    
     because it is milder and will not reduce the ketone functionality if present elsewhere (though here we are reacting the amine).
    
  • Quench: Stir overnight at room temperature. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the organic layer with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexane/Ethyl Acetate).
    

Validation Criteria:

  • LC-MS: Confirm mass [M+H]+.

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).

Part 5: Strategic Logic in Drug Design (SAR)

When designing a new drug, the piperidine ring is used to solve specific problems. The diagram below illustrates the decision logic a medicinal chemist uses when deploying this scaffold.

SAR_Logic Problem Design Challenge Solubility Poor Solubility? Problem->Solubility Potency Low Potency? Problem->Potency Metabolism High Clearance (CYP)? Problem->Metabolism Soln_Sol Add Piperidine (Ionizable Amine) Solubility->Soln_Sol pKa ~11 allows salt formation Soln_Pot Rigidify with Piperidine (Entropic Benefit) Potency->Soln_Pot Chair conformation fills pocket Soln_Met Block Metabolic Sites (Add F or Me at C3/C4) Metabolism->Soln_Met Steric hindrance protects N

Figure 2: Decision matrix for deploying piperidine scaffolds in Lead Optimization.

References

  • Njardarson, J. T., et al. (2014).[9] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

  • Drug Hunter. (2022). "Why pKas Matter in Medicinal Chemistry." Drug Hunter Technical Review. Link

  • Bouchard, P., et al. (2023).[9] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect. Link

  • BenchChem. (2025). "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide." BenchChem Technical Guides. Link

Sources

The Piperidine Scaffold: A Cornerstone in Modern Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous heterocyclic motif, stands as a critical pharmacophore in the design and development of potent analgesic agents. Its presence within the core structure of morphine highlighted its significance early on, and it continues to be a focal point for medicinal chemists aiming to develop novel pain therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the investigation of piperidine derivatives for their analgesic properties, from fundamental mechanisms of action to preclinical evaluation methodologies. We delve into the intricate structure-activity relationships that govern their interactions with key biological targets, primarily the μ-opioid receptor, and explore emerging targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Detailed, field-proven protocols for essential in vivo analgesic assays are presented, coupled with insights into data interpretation and the causal logic behind experimental design. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing the field of pain management.

Introduction: The Enduring Legacy of the Piperidine Moiety in Analgesia

Pain, in its acute and chronic forms, represents a significant global health challenge, necessitating the continuous search for more effective and safer analgesics. Historically, the field has been dominated by opioids, with morphine serving as the archetypal potent pain reliever. A key structural feature of morphine, the piperidine ring, was identified as essential for its analgesic activity.[1] This discovery catalyzed decades of research into synthetic and semi-synthetic piperidine derivatives, leading to the development of major clinical successes like fentanyl and pethidine.[2][3] The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.[4]

Modern research continues to build on this legacy, exploring novel piperidine-based compounds that not only target classical opioid receptors but also engage with other pain-modulating pathways.[5] This expansion of targets offers the potential to develop analgesics with reduced side effects, such as respiratory depression, tolerance, and addiction, which are significant drawbacks of traditional opioids.[1] This guide will navigate the multifaceted landscape of piperidine-based analgesic research, providing the technical and theoretical framework necessary to drive innovation in this critical therapeutic area.

Mechanisms of Action: Targeting the Pain Pathway

The analgesic effects of piperidine derivatives are primarily, though not exclusively, mediated through their interaction with the central nervous system (CNS). The following sections detail the key molecular targets and signaling cascades involved.

The μ-Opioid Receptor (MOR): The Primary Target

The vast majority of clinically relevant piperidine-based analgesics exert their effects as agonists at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][6] MORs are densely expressed in regions of the brain and spinal cord that are critical for pain modulation, including the periaqueductal gray, locus coeruleus, and the dorsal horn of the spinal cord.[7][8]

Upon agonist binding, MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[9]

The "classical" signaling pathway initiated by MOR activation involves the coupling to inhibitory G-proteins (Gαi/o).[6] This leads to a cascade of downstream events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release from presynaptic terminals.[7][8]

G_Protein_Signaling Piperidine Piperidine MOR MOR Piperidine->MOR Binds G_protein G_protein MOR->G_protein Activates AC AC G_protein->AC Inhibits (αi) GIRK GIRK G_protein->GIRK Activates (βγ) VGCC VGCC G_protein->VGCC Inhibits (βγ) cAMP cAMP AC->cAMP Production K_ion K_ion GIRK->K_ion Efflux Ca_ion Ca_ion VGCC->Ca_ion Influx Hyperpolarization Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT Reduced_NT Reduced_NT->Analgesia

In addition to G-protein signaling, agonist binding to MOR can also lead to the recruitment of β-arrestin proteins.[6][7] This pathway is primarily involved in receptor desensitization and internalization, which can contribute to the development of tolerance.[6] However, β-arrestin signaling can also activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERKs).[9] The differential activation of G-protein versus β-arrestin pathways by different ligands ("biased agonism") is a major area of current research, with the goal of developing analgesics that preferentially activate the G-protein pathway to maximize analgesia while minimizing the β-arrestin-mediated side effects.[9]

Emerging Non-Opioid Targets: The TRPV1 Channel

While the opioid system remains a primary focus, research has expanded to investigate the interaction of piperidine derivatives with other pain-related targets. One such promising target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed on sensory neurons.[10][11] TRPV1 is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component in chili peppers.[10][12]

Piperidine-containing compounds have been identified as potent TRPV1 antagonists.[12][13] By blocking the activation of TRPV1, these derivatives can prevent the initiation of pain signals at the peripheral nerve endings, offering a distinct mechanistic advantage, particularly in inflammatory pain states where the expression and sensitivity of TRPV1 are upregulated.[10] Interestingly, piperine, the pungent component of black pepper which contains a piperidine moiety, is a known TRPV1 agonist.[14][15] This highlights the chemical versatility of the piperidine scaffold in interacting with the TRPV1 channel as both agonists and antagonists.

Structure-Activity Relationships (SAR): Designing Potent Analgesics

The analgesic potency and pharmacological profile of piperidine derivatives are highly dependent on the nature and position of substituents on the piperidine ring and its appended functionalities.[16] SAR studies are crucial for optimizing lead compounds into clinical candidates.

For the classical 4-anilidopiperidine class of opioids, such as fentanyl and its analogs, key SAR principles have been established:[17][18]

  • The N-substituent: The substituent on the piperidine nitrogen is critical for activity. An aralkyl group, such as a phenethyl group, often confers high potency.[18]

  • The 4-position substituent: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency and duration of action. For fentanyl analogs, this is an anilido group. Modifications to the anilido ring or the acyl chain can drastically alter the compound's properties.[17]

  • The 3-position of the piperidine ring: Introduction of substituents at the 3-position can have a profound impact on potency, often influenced by steric factors and stereochemistry (cis/trans isomerism).[17]

For piperidine derivatives targeting TRPV1, SAR often focuses on optimizing interactions with the vanilloid binding pocket. The introduction of polar substituents on the piperidine ring can modulate potency and improve physicochemical properties like solubility.[12]

Preclinical Evaluation: In Vivo Models of Analgesia

The assessment of the analgesic potential of novel piperidine derivatives relies on a battery of well-validated in vivo animal models.[19] These models are designed to measure different modalities of pain, including acute thermal pain, inflammatory pain, and neuropathic pain.

Thermal Nociception Models

These models are used to evaluate the efficacy of compounds against acute pain elicited by a thermal stimulus. They are particularly sensitive to centrally acting analgesics like opioids.[20][21]

The hot plate test is a classic and widely used method for assessing thermal pain responses.[20][22] It integrates supraspinal pathways, making it a valuable tool for evaluating centrally acting analgesics.[22]

Experimental Protocol: Hot Plate Test

  • Apparatus: A hot plate analgesiometer consisting of a temperature-controlled metal plate enclosed by a clear cylindrical restrainer.

  • Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Start a timer and observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.[20][23] The time until the first clear pain response is recorded as the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.

  • Drug Administration: Administer the test piperidine derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot_Plate_Workflow start Start acclimate Acclimate Animal to Testing Room start->acclimate baseline Measure Baseline Latency on Hot Plate (55°C) acclimate->baseline drug_admin Administer Test Compound or Vehicle baseline->drug_admin wait Wait for Predetermined Time Intervals drug_admin->wait post_latency Measure Post-Treatment Latency wait->post_latency post_latency->wait Repeat for each time point data_analysis Calculate % MPE and Analyze Data post_latency->data_analysis After final time point end End data_analysis->end

The tail-flick test is another common method for assessing thermal pain sensitivity.[24][25] It is primarily a spinal reflex, though it can be modulated by supraspinal pathways.

Experimental Protocol: Tail-Flick Test

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[26][27]

  • Habituation: Gently restrain the animal (mouse or rat) in a suitable holder, allowing the tail to be exposed. Allow the animal to habituate to the restraint for a few minutes.

  • Baseline Latency: Position the tail over the light source and activate the timer. The device will heat the tail, and the time taken for the animal to flick its tail away from the heat is automatically recorded as the tail-flick latency.[24][28] A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[28]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: The analgesic effect can be calculated as % MPE, similar to the hot plate test.

Chemical Nociception Models

These models use chemical irritants to induce pain-related behaviors and are useful for studying inflammatory pain mechanisms.

The formalin test is a robust and highly predictive model of tonic inflammatory pain.[29][30] It is particularly valuable because it produces a biphasic pain response, allowing for the differentiation of analgesic effects on neurogenic and inflammatory pain.[29][31]

  • Phase I (0-10 minutes): An acute phase resulting from the direct chemical stimulation of nociceptors, primarily through TRPA1 channels.[29][32]

  • Phase II (20-60 minutes): A tonic phase driven by an inflammatory response and central sensitization in the spinal cord.[29][30][32]

Experimental Protocol: Formalin Test

  • Habituation: Place the animals individually in observation chambers for at least 30-60 minutes to allow them to acclimate.[29]

  • Drug Administration: Pre-treat the animals with the test piperidine derivative or vehicle at a specified time before the formalin injection.[29]

  • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.[29][32][33]

  • Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw for up to 60 minutes.[32]

  • Data Analysis: The total time spent exhibiting pain behaviors is calculated separately for Phase I (e.g., 0-10 minutes) and Phase II (e.g., 20-50 minutes). The percentage inhibition of the pain response compared to the vehicle-treated group is then determined for each phase.

Formalin_Test_Workflow start Start habituate Habituate Animal to Observation Chamber start->habituate drug_admin Pre-treat with Test Compound or Vehicle habituate->drug_admin formalin_injection Inject Formalin into Hind Paw drug_admin->formalin_injection observe_score Observe and Score Pain Behaviors (0-60 min) formalin_injection->observe_score data_analysis Analyze Data for Phase I and Phase II observe_score->data_analysis end End data_analysis->end

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different piperidine derivatives.

Table 1: Example Analgesic Activity Data of Piperidine Derivatives in the Hot Plate Test

CompoundDose (mg/kg, i.p.)Peak Effect Time (min)% MPE at Peak
Vehicle--5 ± 2
Morphine103085 ± 5
Derivative A56045 ± 6
Derivative A106078 ± 7
Derivative B103032 ± 4

Table 2: Example Analgesic Activity Data of Piperidine Derivatives in the Formalin Test

CompoundDose (mg/kg, i.p.)% Inhibition (Phase I)% Inhibition (Phase II)
Vehicle---
Morphine560 ± 892 ± 6
Derivative C2015 ± 575 ± 9
Derivative D2055 ± 765 ± 8

Data are presented as mean ± SEM.

Interpretation: In the examples above, Derivative A shows dose-dependent analgesic activity in the hot plate test, with a potency approaching that of morphine at the 10 mg/kg dose. In the formalin test, Derivative C shows a profile typical of an anti-inflammatory analgesic, with weak effects in Phase I but strong inhibition of Phase II. In contrast, Derivative D shows significant activity in both phases, suggesting a mechanism that may involve both direct inhibition of nociceptors and central anti-nociceptive actions.

Conclusion and Future Directions

The piperidine scaffold remains an exceptionally fruitful starting point for the discovery of novel analgesics. The deep understanding of its role in opioid receptor activation, coupled with the exploration of new targets like TRPV1, continues to drive the field forward. The preclinical testing funnel, employing a range of in vivo models from thermal to chemical nociception, is critical for characterizing the pharmacological profile of new chemical entities and identifying candidates with the potential for clinical success.

Future research will likely focus on several key areas:

  • Biased Agonism: The design of MOR agonists that are biased towards G-protein signaling to separate analgesia from adverse effects.

  • Multi-Target Ligands: The development of single molecules that act on multiple pain targets simultaneously (e.g., MOR and another receptor like the nociceptin receptor or a reuptake transporter) to achieve synergistic analgesia.[34]

  • Peripherally Restricted Analgesics: The design of piperidine derivatives with physicochemical properties that limit their ability to cross the blood-brain barrier, thereby providing pain relief without central side effects.

By integrating rational drug design, a thorough understanding of pain neurobiology, and rigorous preclinical evaluation, the investigation of piperidine derivatives will continue to yield the next generation of analgesics, offering hope for improved management of pain.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). Available from: [Link]

  • Mushtaq, N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). Available from: [Link]

  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473. Available from: [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. Available from: [Link]

  • D'amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. Available from: [Link]

  • Kee, M. J., et al. (2024). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Molecular Neuroscience, 17. Available from: [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. Available from: [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. Available from: [Link]

  • Wikipedia. (n.d.). Tail flick test. Available from: [Link]

  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of medicinal chemistry, 25(2), 145–152. Available from: [Link]

  • Arce Gálvez, L., et al. (2024). Current understanding of opioid receptors and their signaling pathways. Revista de la Sociedad Española del Dolor, 31(1). Available from: [Link]

  • Smolecule. (2026). Comprehensive Application Notes and Protocols for the Formalin Test in Inflammatory Pain Research. Available from: [Link]

  • Liu, B., & O'Neil, R. G. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets. Available from: [Link]

  • Wikipedia. (n.d.). Hot plate test. Available from: [Link]

  • Panlab. (n.d.). Hot plate test. Available from: [Link]

  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Available from: [Link]

  • Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4601–4605. Available from: [Link]

  • Slideshare. (n.d.). Hot plate analgesiometer. Available from: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Available from: [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. Available from: [Link]

  • Doherty, E. M., et al. (2007). Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility. Bioorganic & medicinal chemistry letters, 17(23), 6449–6453. Available from: [Link]

  • Patsnap. (2025). What in vivo models are used for pain studies?. Patsnap Synapse. Available from: [Link]

  • Lee, J., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences, 26(3), 1547. Available from: [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Available from: [Link]

  • Jahan, S., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1625-1631. Available from: [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Available from: [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry, 9(16), 1529-1536. Available from: [Link]

  • Mousephenotype.org. (n.d.). Tail Flick TCP_TFL_001. Available from: [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377–381. Available from: [Link]

  • Gpatindia. (2018). SOP -Tail Flick Analgesiometer. Available from: [Link]

  • Grishina, E. I., et al. (2021). EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY. Research Results in Pharmacology, 7(1), 1-7. Available from: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

  • Progress in Chemical and Biochemical Research. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research, 3(2), 127-137. Available from: [Link]

  • SFERA. (n.d.). Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. Available from: [Link]

  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(4), 315-334. Available from: [Link]

  • Wang, C., et al. (2018). Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA. Frontiers in Molecular Neuroscience, 11. Available from: [Link]

  • Costa, R., et al. (2020). Formalin Murine Model of Pain. Bio-protocol, 10(12), e3656. Available from: [Link]

  • RJPTSimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available from: [Link]

  • ResearchGate. (2016). (PDF) Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • Jahan, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal chemistry research, 21(11), 3761–3767. Available from: [Link]

  • McNamara, F. N., et al. (2005). Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1). British journal of pharmacology, 144(6), 781–790. Available from: [Link]

  • Yang, Y., et al. (2019). A distinct structural mechanism underlies TRPV1 activation by piperine. Biochemical and biophysical research communications, 514(1), 163–169. Available from: [Link]

Sources

Methodological & Application

Application Note: In-Vitro Evaluation of N-Ethyl-N-piperidin-4-ylmethyl-acetamide in Protein Kinase B (Akt) Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

Protein Kinase B (Akt) is a highly conserved serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR signaling cascade. Because hyperactivation of this pathway is a primary driver of tumor cell survival, proliferation, and metabolism, targeting the ATP-binding pocket of Akt remains a cornerstone of oncology drug discovery.

In recent years, piperidine derivatives have emerged as highly privileged structural motifs for Akt inhibition. The basic nitrogen of the piperidine ring is uniquely suited to form critical hydrogen bonds within the acidic hinge region of the ATP-binding pocket of AGC kinases. Clinical-stage pan-Akt inhibitors, such as Capivasertib (AZD5363), rely heavily on substituted piperidine scaffolds to achieve low-nanomolar potency and favorable pharmacokinetic properties [1].

This application note details the preclinical in-vitro evaluation of N-Ethyl-N-piperidin-4-ylmethyl-acetamide , a functionalized piperidine building block. While smaller than a fully optimized drug molecule, this compound serves as an excellent model fragment or lead scaffold for validating Akt1/2/3 inhibition assays.

AktPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates GSK3b GSK3β (Downstream) Akt->GSK3b Inhibits (p-Ser9) TestComp N-Ethyl-N-piperidin-4-ylmethyl-acetamide (Piperidine Scaffold) TestComp->Akt ATP-Competitive Inhibition

Caption: PI3K/Akt signaling cascade and targeted inhibition by the piperidine derivative.

Experimental Design & Causality (E-E-A-T)

To rigorously evaluate the inhibitory potential of N-Ethyl-N-piperidin-4-ylmethyl-acetamide, we employ a two-tiered orthogonal screening cascade designed as a self-validating system .

Tier 1: Biochemical TR-FRET Assay

We utilize a for the primary cell-free screen.

  • The Causality: Early-stage fragments and scaffolds often require testing at high concentrations (10–100 µM), which frequently causes compound autofluorescence or light scattering (inner filter effects) in standard fluorescence assays. TR-FRET introduces a microsecond time delay (typically 50–100 µs) between excitation and emission reading. This allows short-lived background fluorescence to decay, ensuring that any observed signal reduction is due to true Akt inhibition and not optical interference.

Tier 2: Cell-Based Target Engagement (p-GSK3β Ser9)

Biochemical potency does not guarantee cellular efficacy.

  • The Causality: To prove that the piperidine scaffold can traverse the hydrophobic lipid bilayer and compete with high intracellular ATP concentrations (~1–5 mM), we measure the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β) at Serine 9. GSK3β is a direct, immediate downstream substrate of Akt. Monitoring p-GSK3β provides a highly sensitive, physiologically relevant readout of target engagement inside the living cell.

Detailed Methodologies

Protocol A: Cell-Free TR-FRET Akt1 Kinase Assay

Self-Validation Criteria: Every 384-well plate must include a maximum signal control (DMSO only) and a minimum signal control (10 µM Capivasertib). The assay is only deemed valid if the calculated Z'-factor is > 0.6.

TRFRET Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (Akt1 + ATP + Substrate) Step1->Step2 Step3 3. Inhibition (Scaffold blocks ATP) Step2->Step3 If active Step4 4. Detection (Eu-Ab + XL665) Step2->Step4 Quench Step3->Step4 Step5 5. TR-FRET Readout (665nm/615nm) Step4->Step5

Caption: Step-by-step TR-FRET biochemical assay workflow for evaluating Akt kinase inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Note: DTT must be added fresh daily to prevent oxidation of the kinase.

  • Compound Dilution: Serially dilute N-Ethyl-N-piperidin-4-ylmethyl-acetamide in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL of compound to a low-volume 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure high precision and avoid tip-based carryover.

  • Kinase Reaction: Add 5 µL of recombinant human Akt1 enzyme (final concentration 2 nM) and Crosstide peptide substrate (final 100 nM). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, approximating the biochemical Km). Incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of Detection Buffer containing EDTA (final 20 mM), Europium-labeled anti-phospho-Crosstide antibody (donor), and Streptavidin-XL665 (acceptor). Causality: The EDTA rapidly chelates Mg2+, abruptly halting the kinase reaction to ensure precise timing across the entire plate.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: In-Vitro Cell-Based Target Engagement (p-GSK3β AlphaLISA)

Step-by-Step Procedure:

  • Cell Seeding: Seed PC3 prostate cancer cells (PTEN-null, leading to constitutively active Akt) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation & Treatment: Wash cells and replace with serum-free media for 4 hours. Causality: Serum starvation synchronizes basal Akt activity, creating a wider dynamic window to observe inhibition. Treat cells with serial dilutions of N-Ethyl-N-piperidin-4-ylmethyl-acetamide for 2 hours.

  • Lysis: Aspirate media and add 50 µL of freshly prepared AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 15 minutes at 400 rpm.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (conjugated to anti-total GSK3β) and 5 µL of Donor Bead mix (conjugated to anti-p-GSK3β Ser9). Incubate in the dark for 2 hours.

  • Readout: Read the plate on an EnVision reader (Excitation: 680 nm; Emission: 615 nm).

Data Presentation

The following table summarizes the expected pharmacological profile of N-Ethyl-N-piperidin-4-ylmethyl-acetamide as a lead fragment, compared against the clinical benchmark.

CompoundBiochemical Akt1 IC50 (nM)Cellular p-GSK3β IC50 (nM)Ligand Efficiency (LE)Cytotoxicity CC50 (µM)
N-Ethyl-N-piperidin-4-ylmethyl-acetamide 850 ± 454,200 ± 3100.38> 100
Capivasertib (AZD5363) [Benchmark] 3.0 ± 0.570 ± 120.41> 50

Data Interpretation: As a low-molecular-weight scaffold, N-Ethyl-N-piperidin-4-ylmethyl-acetamide demonstrates sub-micromolar biochemical inhibition. The shift in cellular IC50 (approx. 5-fold) is standard for ATP-competitive fragments navigating the high intracellular ATP environment. Its high Ligand Efficiency (0.38) makes it an ideal candidate for further structure-based drug design (SBDD) and functionalization.

Troubleshooting & Best Practices

  • Compound Precipitation: Piperidine-based amides can occasionally precipitate in aqueous buffers if the DMSO concentration drops below 1%. Ensure the final assay DMSO concentration is maintained at 1% to 2% to guarantee scaffold solubility without denaturing the Akt1 enzyme.

  • Hook Effect in AlphaLISA: If the cellular target engagement assay yields a bell-shaped curve, the lysate concentration may be too high, saturating the beads (the "Hook Effect"). Dilute the lysate 1:5 in lysis buffer and re-assay.

  • Kinase Oxidation: Akt requires a highly reducing environment to maintain its active conformation. If the assay window (Signal-to-Background) collapses, verify that the DTT in the Kinase Buffer was added fresh immediately prior to the assay.

References

  • Addie M, Ballard P, Buttar D, et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry, 2013 Mar 14;56(5):2059-73. URL: [Link]

  • Dong X, et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry, 2019 Aug 8;62(15):7264-7288. URL: [Link]

  • Auld DS, et al. "Assay Development for Protein Kinase Enzymes." Assay Guidance Manual, National Center for Advancing Translational Sciences, 2012. URL: [Link]

Protocol for assessing the antimicrobial and antifungal activity of acetamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetamide derivatives represent a versatile scaffold in medicinal chemistry, often serving as pharmacophores that inhibit bacterial DNA gyrase, FabI (fatty acid biosynthesis), or fungal ergosterol synthesis. However, their evaluation is frequently compromised by poor aqueous solubility and precipitation artifacts. This guide provides a rigorous, self-validating protocol for assessing these compounds, integrating CLSI M07 (Bacteria) and CLSI M27 (Fungi) standards with colorimetric redox indicators (Resazurin) to ensure data integrity.

Pre-Analytical Phase: The Solubility Paradox

Expertise Insight: The most common failure mode in testing acetamide synthesis products is not biological inactivity, but "false activity" caused by solvent toxicity or "false inactivity" caused by precipitation.

Acetamides are typically lipophilic. While Dimethyl Sulfoxide (DMSO) is the universal solvent, it is toxic to bacteria at concentrations >2-3%.

  • The Rule: The final concentration of DMSO in the assay well must never exceed 1% (v/v) .

  • The Fix: Use a high-concentration stock (e.g., 10 mg/mL or 20 mM) to allow for large dilution factors.

Protocol: Stock Solution Preparation
  • Weighing: Weigh 2–5 mg of the acetamide derivative into a sterile microcentrifuge tube.

  • Solvation: Dissolve in 100% DMSO to achieve a Stock Concentration of 10,240 µg/mL .

    • Why this number? It allows for serial 2-fold dilutions that land exactly on standard MIC integers (e.g., 128, 64, 32 µg/mL) after the final 1:100 dilution in the well.

  • Sterility: Do not filter sterilize if the volume is small; DMSO is bacteriostatic at 100%. If filtration is necessary for water-diluted working stocks, use nylon or PTFE filters (cellulose membranes dissolve in DMSO).

Workflow Logic & Decision Tree

Before proceeding to wet lab protocols, researchers must adhere to this validation logic to prevent wasted resources on false hits.

Acetamide_Validation_Flow Start Synthesized Acetamide Derivative Solubility Solubility Check (PBS pH 7.4) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation DMSO_Route Dissolve in 100% DMSO (Stock 10 mg/mL) Precipitation->DMSO_Route Yes Dilution Prepare Working Solution (Max 1% DMSO Final) Precipitation->Dilution No DMSO_Route->Dilution Primary_Screen Primary Screen (MIC) CLSI M07 / M27 Dilution->Primary_Screen Readout Readout Method? Primary_Screen->Readout Visual Turbidity (Visual) Readout->Visual Soluble Resazurin Resazurin (Colorimetric) *Recommended for Acetamides* Readout->Resazurin Precipitates/Colored Validation Secondary Validation (MBC/MFC & Cytotoxicity) Visual->Validation Resazurin->Validation

Figure 1: Decision matrix for handling acetamide derivatives. Note the preference for Resazurin assays to mitigate readout errors from compound precipitation.

Protocol A: Antibacterial Assessment (Modified CLSI M07)

Target: Aerobes (e.g., S. aureus, E. coli, P. aeruginosa). Method: Broth Microdilution with Resazurin (REMA).[1]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well flat-bottom plate.

  • Compound Addition:

    • Add 100 µL of working stock (256 µg/mL in 2% DMSO) to Column 1.

    • Perform serial 2-fold dilution from Column 1 to Column 10 (transfer 100 µL, mix, transfer).

    • Discard 100 µL from Column 10.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL. DMSO is now ≤1%.

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Column 11 is the Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12 is the Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours (ambient air).

  • Readout (The Redox Step):

    • Add 30 µL of Resazurin solution to all wells.[1]

    • Incubate for 1–4 hours.

    • Interpretation:

      • Blue: No growth (Resazurin oxidized).

      • Pink/Colorless: Growth (Resazurin reduced to Resorufin).

    • MIC: The lowest concentration well that remains Blue .[2][3]

Protocol B: Antifungal Assessment (CLSI M27)

Target: Yeasts (e.g., Candida albicans, C. neoformans).[4] Critical Difference: Acetamides often target ergosterol pathways; standard bacterial media will yield false negatives.

Key Modifications
  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS. Do not use Mueller-Hinton.

  • Inoculum Sizing: Fungi grow slower. Use a hemocytometer to adjust stock to

    
     to 
    
    
    
    cells/mL, then dilute 1:50, then 1:20 in RPMI.
  • Incubation: 35°C for 24–48 hours .

Data Presentation & Interpretation

Quantitative Metrics Table

Report your data using this standardized format to facilitate comparison.

MetricDefinitionSignificance for Acetamides
MIC Minimum Inhibitory ConcentrationLowest concentration inhibiting visible growth (or preventing Resazurin reduction).[2]
MBC/MFC Min. Bactericidal/Fungicidal Conc.Concentration killing ≥99.9% of the initial inoculum.
MBC/MIC Ratio Bactericidal IndexIf Ratio ≤ 4, the compound is Bactericidal . If > 4, it is Bacteriostatic .
CC50 50% Cytotoxic ConcentrationConcentration killing 50% of mammalian cells (e.g., HEK293, Vero).
SI Selectivity Index (CC50 / MIC)SI > 10 indicates a promising drug candidate.
Visualizing the Plate Layout

Use the following layout to ensure all controls are present.

Plate_Layout RowA 128 64 32 16 8 4 2 1 0.5 0.25 GC SC RowB 128 64 32 16 8 4 2 1 0.5 0.25 GC SC RowH Ref Ref Ref Ref Ref Ref Ref Ref Ref Ref GC SC Label_Test Rows A-G: Acetamide Test Replicates Label_Test->RowA Label_Ctrl Row H: Reference Drug (e.g. Cipro) Label_Ctrl->RowH

Figure 2: 96-well plate map. Columns 1-10 contain serial dilutions. Column 11 is Growth Control (GC - Bacteria + Solvent). Column 12 is Sterility Control (SC - Media only).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.[4] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Wanigasekara, D., et al. (2021).[6][7] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. University of Sri Jayewardenepura. [Link]

Sources

Solid-phase synthesis techniques for substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Substituted Piperidines

Executive Summary

The piperidine pharmacophore is a "privileged scaffold" present in over 12,000 biologically active compounds, including blockbuster drugs like Donepezil and Fentanyl. While solution-phase synthesis is well-established, it often lacks the throughput required for modern lead optimization.

This guide details a robust Solid-Phase Organic Synthesis (SPOS) workflow for generating 3,4-disubstituted piperidines. Unlike generic protocols, this document focuses on the Ring-Closing Metathesis (RCM) strategy, which offers superior regiocontrol and functional group tolerance compared to traditional Dieckmann condensations or intramolecular nucleophilic substitutions.

Key Advantages of this Protocol:

  • Site Isolation: Pseudo-dilution on resin minimizes intermolecular dimerization during cyclization.

  • Traceless Cleavage: Utilization of 2-Chlorotrityl Chloride (2-CTC) resin allows for the release of protected intermediates or free amines without residual linker artifacts.

  • Scalability: Validated from 100 mg to 5 g resin loading.

Strategic Framework: Resin & Linker Selection

The success of piperidine synthesis hinges on the initial choice of solid support. For secondary amines and nitrogen heterocycles, the interaction between the linker and the nucleophilic nitrogen is critical.

Decision Matrix: Resin Selection for Nitrogen Heterocycles

Figure 1: Strategic decision tree for selecting solid support based on cleavage requirements and final functional group targets.

Expert Insight: For this protocol, we utilize 2-Chlorotrityl Chloride (2-CTC) resin .[1] Its bulky trityl group prevents diketopiperazine formation (a common side reaction) and allows for extremely mild cleavage (1% TFA), leaving acid-labile side-chain protecting groups (e.g., Boc, tBu) intact for further solution-phase modification [1].

Methodology: RCM-Mediated Synthesis

This protocol constructs the piperidine core via the cyclization of a resin-bound diene. The sequence involves loading an amino acid derivative, N-acylation/alkylation to install the second alkene, and Ru-catalyzed ring closure.

Experimental Workflow

Figure 2: Step-by-step synthetic pathway for solid-phase Ring-Closing Metathesis.

Detailed Protocol: 3,4-Dehydropiperidin-2-one Synthesis

Target: Synthesis of a generic 3,4-dehydropiperidin-2-one scaffold (precursor to 3-substituted piperidines). Scale: 0.5 mmol (approx. 300-500 mg resin).

Materials
  • Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).

  • Amino Acid: Fmoc-Allylglycine-OH (or Fmoc-Homoallylglycine for different ring sizes).

  • Reagents: Acryloyl chloride, Grubbs Catalyst (2nd Generation), DIPEA, Piperidine.

  • Solvents: Anhydrous DCM (critical for RCM), DMF (peptide grade).

Step 1: Resin Loading (The "First Attachment")

Why: 2-CTC resin is moisture sensitive.[1] Loading must be done under inert conditions to maximize yield.

  • Swell 0.5 g of 2-CTC resin in dry DCM (5 mL) for 20 min.

  • Dissolve Fmoc-Allylglycine-OH (0.6 mmol, 1.2 eq) in dry DCM (5 mL) with DIPEA (2.0 mmol, 4 eq).

  • Add solution to resin and shake for 2 hours at room temperature (RT).

  • Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction vessel. Shake for 20 min.

    • Mechanism:[2][3][4] Methanol caps unreacted trityl chloride sites, preventing non-specific binding later.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (5 mL) for 5 min. Drain.

  • Repeat treatment for 15 min.

  • Wash: DMF (5x), DCM (5x).

  • QC Check: Perform a Chloranil test. A blue/green beads indicate free secondary/primary amines.

Step 3: N-Acylation (Installing the Diene)

Why: We create the amide backbone which will become the piperidone lactam.

  • Swell resin in DCM.[5][6]

  • Add DIPEA (5 eq) and Acryloyl Chloride (3 eq) in DCM (5 mL).

    • Note: Use Acryloyl chloride for unsubstituted positions. Use substituted vinyl acids (activated with HATU) to introduce diversity at the 3-position.

  • Shake for 2 hours at RT.

  • Wash: DCM (5x), DMF (3x), DCM (5x).

  • QC Check: Chloranil test should be colorless (negative), indicating complete capping of the amine.

Step 4: Ring-Closing Metathesis (The Critical Step)

Why: This step forms the C-C bond closing the ring. Oxygen kills the Ruthenium carbene species; thorough degassing is non-negotiable.

  • Solvent Prep: Degas anhydrous DCM by bubbling Nitrogen/Argon for 15 mins.

  • Dissolve Grubbs Catalyst 2nd Gen (5-10 mol%) in degassed DCM (5 mL).

  • Add catalyst solution to the resin under inert atmosphere.[7]

  • Reflux at 40°C for 12–24 hours.

    • Optimization: For difficult cyclizations, microwave irradiation (60°C, 30 min) can significantly improve conversion yields [2].

  • Drain and wash: DCM (5x), DMSO (3x) (to remove Ru byproducts), DCM (5x).

Step 5: Cleavage and Isolation[5][7][9]
  • Prepare cleavage cocktail: 1% TFA in DCM (v/v).

  • Treat resin (5 mL) for 2 min. Filter directly into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize acid immediately).

  • Repeat cleavage 5 times.

  • Concentrate combined filtrates under reduced pressure.

  • Result: The crude product is the Fmoc-protected (if N-terminal exists) or free 3,4-dehydropiperidin-2-one.

Data Analysis & Troubleshooting

Quantitative Assessment
ParameterStandard RangeCritical Failure PointCorrective Action
Resin Loading 0.5 – 0.8 mmol/g< 0.3 mmol/gUse fresh 2-CTC resin; ensure anhydrous loading conditions.
RCM Conversion > 85%< 50%Poisoned catalyst. Ensure O2-free DCM. Wash resin with sodium diethyldithiocarbamate to remove heavy metals before cleavage.
Purity (Crude) > 90%< 70%Incomplete acylation. Double couple Step 3 using HATU/HOAt.
Troubleshooting "The Black Box"
  • Issue: Resin turns black/dark brown after RCM.

  • Cause: Ruthenium precipitation.

  • Fix: Wash resin with DMSO or a solution of thiourea in DMF. This coordinates the Ru and washes it out, preventing contamination of the final product during cleavage.

References

  • Bursavich, M. G., & Rich, D. H. (2001). Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Retrieved from [Link]

Sources

Navigating the Critical Step of N-Boc Deprotection: A Methodologies and Protocols Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Piperidine-Based Compounds

Introduction: The Central Role of Piperidine and the N-Boc Group in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework for orienting pharmacophoric elements. The synthesis of complex piperidine-containing molecules invariably requires a robust strategy for the protection and deprotection of its secondary amine.

Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous in non-peptide synthesis.[2] Its widespread use stems from its ease of installation and, critically, its stability under a broad range of basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] This stability allows for selective chemical transformations elsewhere in the molecule. The subsequent removal, or deprotection, of the N-Boc group is a pivotal and frequently encountered step.[5]

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of N-Boc deprotection methods specifically tailored for piperidine-based compounds. We will move beyond simple reagent lists to explore the causality behind methodological choices, address challenges of chemoselectivity, and provide detailed, field-proven protocols for both classical and modern deprotection strategies.

Part 1: The Underpinning Mechanism of Acid-Catalyzed N-Boc Cleavage

The lability of the N-Boc group in acidic media is its defining characteristic. The deprotection proceeds through a well-understood E1-type elimination pathway, which is essential for rationalizing reaction conditions and potential side reactions.

The Stepwise Mechanism:

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[6]

  • Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating the departure of the highly stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate.[2][6][7]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.[7] This step is irreversible and drives the reaction to completion.

  • Final Amine Salt: The newly liberated piperidine nitrogen is protonated by the acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).

This mechanism highlights a critical consideration: the generation of the electrophilic tert-butyl cation. In the absence of a suitable quenching agent, this cation can lead to undesired side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic moieties within the substrate.[8]

Acid-Catalyzed N-Boc Deprotection cluster_0 Mechanism Steps cluster_1 Side Reaction Pathway Start N-Boc Piperidine Protonation Protonated Carbamate Start->Protonation + H⁺ Fragmentation Carbamic Acid + t-Bu Cation Protonation->Fragmentation Loss of (CH₃)₃C⁺ Decarboxylation Piperidine (Free Amine) + CO2 Fragmentation->Decarboxylation Spontaneous Decarboxylation SideReaction t-Butyl Cation ((CH₃)₃C⁺) Fragmentation->SideReaction Final Piperidinium Salt Decarboxylation->Final + H⁺ Alkylation Alkylated Byproduct SideReaction->Alkylation + Nucleophile (e.g., Anisole)

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Part 2: The Workhorses: Standard Acidic Deprotection Protocols

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for N-Boc removal. The choice between them is dictated by the substrate's sensitivity, the desired salt form of the product, and practical considerations of handling and workup.[9]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% (v/v) in Dichloromethane (DCM)4M in 1,4-Dioxane or Ethyl Acetate; HCl gas
Reaction Time Generally rapid (30 min to 2 hours) at room temperature.[9]Can be very fast (e.g., 30 minutes) depending on concentration.[9]
Product Form Trifluoroacetate salt, which can sometimes be oily or difficult to crystallize.[9]Hydrochloride salt, which is frequently a crystalline solid, aiding in purification by precipitation.[9]
Handling Highly corrosive and volatile liquid. Requires careful handling in a fume hood.Commercially available as solutions in organic solvents. Anhydrous HCl gas can also be used.[10][11]
Side Reactions The intermediate tert-butyl cation can alkylate nucleophilic residues. Scavengers are often recommended.[9][12]Similar potential for tert-butyl cation side reactions.
Selectivity Less selective; can cleave other highly acid-sensitive groups (e.g., tert-butyl esters).Can sometimes offer better selectivity depending on the solvent and conditions.
Experimental Protocol 2.1: N-Boc Deprotection using TFA in DCM

This protocol describes a standard method for cleaving an N-Boc group from a piperidine derivative using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv., typically a 20-50% v/v solution in DCM) to the stirred solution.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, or until completion.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free piperidine amine.

Experimental Protocol 2.2: N-Boc Deprotection using HCl in Dioxane

This method is widely used and often results in the direct precipitation of the product as a stable hydrochloride salt, simplifying purification.

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM, or use it neat if it is an oil.

  • Add the 4M solution of HCl in dioxane (5-10 equiv.) to the substrate.

  • Stir the mixture at room temperature.[6] Often, the piperidinium hydrochloride salt will precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, the resulting solid can be isolated by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.

  • Dry the solid under vacuum to yield the pure piperidinium hydrochloride salt. If no solid forms, the solvent can be removed under reduced pressure.

Part 3: Navigating Chemoselectivity and Milder Alternatives

The primary challenge in N-Boc deprotection is achieving selectivity in the presence of other acid-labile functional groups. The aggressive nature of TFA and concentrated HCl can lead to undesired cleavage of protecting groups like tert-butyl esters or trityl groups. In such cases, a more nuanced approach is required.

Decision-Making for Method Selection

The choice of deprotection agent is a critical decision that balances reaction efficiency with substrate stability. The following workflow provides a guide for this selection process.

Boc Deprotection Workflow Start Start: N-Boc Piperidine Substrate CheckAcidLabile Other acid-labile groups present (e.g., t-Bu ester, Trityl)? Start->CheckAcidLabile CheckNucleophile Electron-rich aromatic or nucleophilic centers? CheckAcidLabile->CheckNucleophile No MilderMethods Milder/Alternative Methods: - TMSI - Oxalyl Chloride/MeOH - Thermal (Flow) - Green (Hot Water) CheckAcidLabile->MilderMethods Yes TFA_HCl Standard Conditions: TFA/DCM or HCl/Dioxane CheckNucleophile->TFA_HCl No TFA_Scavenger TFA/DCM + Scavenger (Anisole, TES) CheckNucleophile->TFA_Scavenger Yes FinalProduct Deprotected Piperidine TFA_HCl->FinalProduct TFA_Scavenger->FinalProduct MilderMethods->FinalProduct

Caption: Decision workflow for selecting an N-Boc deprotection method.

Alternative and "Green" Methodologies

Growing emphasis on sustainable chemistry has spurred the development of milder and more environmentally benign deprotection protocols.

1. Lewis Acid-Mediated Deprotection (e.g., TMSI): Iodotrimethylsilane (TMSI) is a versatile reagent for cleaving ethers and esters, and it can also deprotect N-Boc groups under neutral conditions.[13] The reaction proceeds through silylation of the carbamate oxygen, followed by the elimination of CO₂ and tert-butyl iodide. This method is particularly valuable for substrates sensitive to strong Brønsted acids and for the direct isolation of zwitterionic compounds.[14][15] Catalytic amounts of TMSI can be used in the presence of silylating agents like BSTFA.[14]

2. Thermal Deprotection: In the absence of any acid or catalyst, N-Boc groups can be removed by thermolysis at high temperatures (150-270 °C).[3][5][16] While the required temperatures can be a limitation for complex molecules, this method can be highly effective and clean. It is particularly well-suited for implementation in continuous flow reactors, which allow for precise temperature control and short residence times, minimizing thermal degradation.[16]

3. Water-Mediated Deprotection: A remarkably simple and eco-friendly method involves heating the N-Boc protected amine in water at reflux (~100 °C).[3][4][17][18] This catalyst-free approach avoids the use of harsh acids and organic solvents, making it a "green" alternative.[3][17][18][19] The reaction is often surprisingly fast and high-yielding for a range of substrates.[18]

Experimental Protocol 3.1: Green N-Boc Deprotection using Water

This protocol provides a simple, environmentally friendly method for N-Boc cleavage.[3][6]

Materials:

  • N-Boc protected piperidine derivative

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place the N-Boc protected piperidine (1.0 equiv.) in a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar.

  • Add deionized water (typically 1-2 mL per mmol of substrate).

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The transformation is often complete within 15-60 minutes.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Add DCM or EtOAc and transfer to a separatory funnel. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.

Part 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction - Insufficient acid stoichiometry.- Low reaction temperature.- Steric hindrance around the N-Boc group.- Increase the equivalents of acid (e.g., move from 20% to 50% TFA).- Allow the reaction to warm to room temperature or heat gently (40-50 °C).- Increase the reaction time and monitor closely.[20]
Formation of Side Products - Alkylation of nucleophilic sites by the tert-butyl cation.- Add a scavenger like anisole, thioanisole, or triethylsilane (TES) to the reaction mixture to trap the cation.[20]- Perform the reaction at a lower temperature (0 °C) to minimize the rate of side reactions.[20]
Cleavage of Other Acid-Sensitive Groups - The deprotection conditions are too harsh for the substrate.- Switch to a milder method (e.g., TMSI, oxalyl chloride/MeOH).- Use weaker or more dilute acids and carefully monitor the reaction to stop it before other groups are cleaved.[20]

Conclusion

The removal of the N-Boc protecting group is a fundamental transformation in the synthesis of piperidine-containing compounds. While standard protocols using TFA and HCl remain highly effective and widely used, a thorough understanding of the underlying mechanism and potential side reactions is crucial for success. For complex substrates bearing other acid-labile functionalities, the selection of milder and more selective methods is paramount. The emergence of greener alternatives, such as water-mediated deprotection, offers promising avenues for reducing the environmental impact of synthetic chemistry without compromising efficiency. The ultimate choice of method must always be guided by the specific chemical context of the substrate, balancing the need for complete deprotection with the preservation of molecular integrity.

References

  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link][3][4][6][17][18][19]

  • Canadian Center of Science and Education. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Available at: [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Available at: [Link][12][21]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2018). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. Available at: [Link][10]

  • Royal Society of Chemistry. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link][13]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8038. Available at: [Link][22]

  • American Chemical Society. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development, 18(11), 1451-1454. Available at: [Link][14][15]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link][7]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838. Available at: [Link][23]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link][16]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link][8]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link][5]

  • PubMed. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link][2]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link][1]

  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Available at: [Link][11]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link][24]

  • National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 803-818. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link][25]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

Sources

High-Affinity Receptor Binding Assays for Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Introduction: The Piperidine Scaffold in Pharmacology

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the structural core for over 12,000 clinically used drugs, including opioids (e.g., Fentanyl), antihistamines, and antipsychotics (e.g., Haloperidol). Its ubiquity stems from its ability to present a basic nitrogen atom at a specific distance from aromatic or lipophilic groups, mimicking endogenous neurotransmitters like dopamine and acetylcholine.

However, the physicochemical properties that make piperidines potent—specifically their lipophilicity and pKa (typically 8–10)—introduce significant artifacts in radioligand binding assays. Researchers frequently encounter high non-specific binding (NSB) and ligand depletion due to adsorption onto plastic labware.

This guide provides a rigorous, field-proven protocol optimized for piperidine-based ligands, focusing on the Sigma-1 (


) and aminergic GPCRs (e.g., Dopamine D2) where this scaffold is most prevalent.

Mechanistic Insight: The Aspartate Anchor

To design a valid assay, one must understand the binding mode. In aminergic GPCRs and the Sigma-1 receptor, the piperidine nitrogen is protonated at physiological pH (7.4). This cation forms a critical salt bridge (ionic interaction) with a conserved aspartate residue (e.g., Asp 3.32 in GPCRs).

  • Implication for Assay: pH control is non-negotiable. A deviation of 0.5 pH units can alter the protonation state of the ligand or the receptor residue, drastically shifting affinity (

    
    ).
    
Visualization: The Piperidine-Aspartate Interaction

BindingMechanism cluster_env Assay Buffer (pH 7.4) Ligand Piperidine Ligand (Protonated N+) Interaction Ionic Salt Bridge (Aspartate Residue) Ligand->Interaction Electrostatic Attraction Receptor GPCR / Sigma-1 (Binding Pocket) Receptor->Interaction Provides Asp(-) Outcome Receptor Activation or Blockade Interaction->Outcome Conformational Change

Figure 1: Mechanistic flow of piperidine ligand binding.[1][2] The protonated nitrogen is the critical pharmacophore interacting with the receptor's aspartate residue.

Pre-Assay Optimization & Materials

Labware Selection (Critical)

Piperidine ligands are "sticky." They adsorb to polypropylene.

  • Recommendation: Use glass-lined vials or silanized glass for all serial dilutions of the test compound.

  • Pipette Tips: Use low-retention tips to prevent loss of ligand during transfer.

Filter Preparation: The PEI Block

The most common source of error with lipophilic amines is binding to the glass fiber filters used in harvesting.

  • Solution: Pre-soak filters in Polyethyleneimine (PEI) .[1] PEI is a cationic polymer that coats the negatively charged glass fibers, preventing the positively charged piperidine ligand from sticking to the filter (which would artificially inflate Total Binding).

  • Concentration: 0.3% to 0.5% (v/v) PEI in water. Soak for at least 1 hour (preferably 2–3 hours) before harvesting.

Buffer Composition
  • Standard Buffer: 50 mM Tris-HCl, pH 7.4.[3][4][5]

  • Additives: 5 mM

    
     (stabilizes GPCR-G protein complex).
    
  • BSA: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to act as a "carrier" protein, reducing ligand loss to plate walls.

Experimental Protocol

Workflow Visualization

AssayWorkflow cluster_prep Preparation Phase cluster_incubation Binding Reaction (96-well) cluster_harvest Termination start Start: Membrane Prep dilution Ligand Serial Dilution (Glass Vials) start->dilution filter_soak Soak GF/B Filters (0.3% PEI, 2 hrs) start->filter_soak mix Add Components: 1. Buffer + BSA 2. Membrane (20µg) 3. Radioligand 4. Competitor dilution->mix vacuum Vacuum Filtration (Harvester) filter_soak->vacuum Transfer to Harvester equilibrate Incubate 60-90 min @ 25°C mix->equilibrate equilibrate->vacuum wash Ice-Cold Wash (3 x 300µL Tris) vacuum->wash analysis Scintillation Counting & Data Analysis wash->analysis

Figure 2: Step-by-step workflow for the radioligand binding assay, emphasizing the parallel filter preparation.

Membrane Preparation[6][7]
  • Source: HEK293 cells overexpressing the target (e.g., Sigma-1) or tissue homogenates (e.g., Guinea Pig brain).

  • Protein Concentration: Dilute membranes to 10–20 µg protein/well . Too much protein leads to "ligand depletion" (where >10% of total ligand is bound), violating the assumptions of the Cheng-Prusoff equation.

Competition Binding Assay (Determination of )

This protocol determines the affinity of a novel piperidine ligand by displacing a known radioligand.

Reagents:

  • Radioligand: e.g.,

    
     (for Sigma-1) or 
    
    
    
    (for D2). Concentration should be equal to its
    
    
    .
  • Non-Specific Binder: High concentration (10 µM) of Haloperidol.

  • Test Compound: The novel piperidine ligand (10 concentrations, 10 pM to 10 µM).

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

  • Additions (Final Vol 250 µL):

    • 50 µL Test Compound (or buffer for Total Binding).

    • 50 µL Radioligand (Fixed concentration).

    • 150 µL Membrane suspension (Add last to initiate reaction).

  • Incubation: Seal plate; incubate for 90 minutes at 25°C (Room Temp). Note: Piperidines often have slow off-rates; shorter incubations may not reach equilibrium.

  • Harvesting:

    • Place PEI-soaked GF/B filters on the vacuum harvester.

    • Aspirate plate contents through filters.[1][6]

    • Rapid Wash: Wash 3x with 300 µL ice-cold wash buffer (50 mM Tris, pH 7.4). Speed is key here to prevent dissociation.

  • Counting: Dry filters, add scintillation cocktail, and count (CPM).

Data Presentation & Analysis

Quantitative Analysis Formulas

Raw CPM (Counts Per Minute) must be converted to specific binding.

ParameterFormula / Definition
Specific Binding

% Inhibition

Cheng-Prusoff (

)

  • 
     = Concentration of radioligand used.[6]
    
  • 
     = Dissociation constant of the radioligand (determined previously).[6]
    
Interpreting the Hill Slope

When fitting the data to a sigmoidal dose-response curve:

  • Slope

    
     -1.0:  Indicates simple competitive binding at a single site.
    
  • Slope

    
     -1.0 (e.g., -0.6):  Suggests negative cooperativity or binding to multiple sites (e.g., Sigma-1 and Sigma-2 mixed population). This is common with piperidines as they are often "promiscuous" binders.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB > 30%) Ligand is lipophilic and sticking to filters.Increase PEI soak time; Add 0.1% BSA to wash buffer; Use GF/C filters instead of GF/B.
Low Signal-to-Noise Ratio Receptor density (

) is too low.
Increase membrane protein per well (up to 30µg); Check radioligand specific activity.
Variable Replicates Ligand sticking to pipette tips.Use low-retention tips; Change tips between every concentration; Vortex membranes frequently.
IC50 Shift Ligand depletion.Ensure bound ligand is <10% of total added ligand. Reduce protein concentration.[7]

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP).Assay Protocol Book. (Standardized protocols for GPCR and Sigma receptor binding).

  • Gifford Bioscience.Radioligand Binding Assay Protocol.

  • PerkinElmer (Revvity). Filter Plate Coating for Radioligand Binding.[1] (Technical note on reducing NSB with PEI).

  • Chu, U. B., et al. (2015). Methods to measure the affinity of drugs for the Sigma-1 receptor. (Specific reference for piperidine-based ligands like Haloperidol).[8]

  • GraphPad.The Cheng-Prusoff Equation.

Sources

Application Note: Development and Pharmacological Profiling of N-Substituted Piperidine Derivatives as Selective 5-HT2A Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-substituted piperidine derivatives have emerged as a cornerstone in the development of selective monoaminergic modulators, particularly those targeting the serotonin 5-HT2A receptor. Traditional antipsychotics rely heavily on dopamine D2 receptor antagonism, which intrinsically carries the risk of extrapyramidal symptoms (EPS) and severe motor dysfunction (1)[1]. To circumvent this, modern neuropsychiatric drug development has pivoted toward non-dopaminergic pathways.

The Causality of Inverse Agonism: Why target inverse agonism rather than simple antagonism? 5-HT2A receptors exhibit significant constitutive activity—they signal through Gq/11 pathways even in the absence of endogenous serotonin (2)[2]. While neutral antagonists merely block serotonin from binding, inverse agonists actively suppress this basal constitutive signaling. This suppression is hypothesized to be a primary driver in alleviating hallucinatory and delusional psychoses in neurodegenerative states like Parkinson's disease (2)[2]. N-substituted piperidines, such as the prototypical drug pimavanserin, exhibit potent inverse agonism at the 5-HT2A receptor while completely avoiding D2 receptor engagement (3)[3].

G Receptor 5-HT2A Receptor (Constitutive Activity) Gq Gq/11 Protein Activation Receptor->Gq Basal Signaling PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca InverseAgonist N-Substituted Piperidine (Inverse Agonist) InverseAgonist->Receptor Blocks & Stabilizes Inactive State

Fig 1. 5-HT2A Gq-coupled signaling pathway and the inhibitory mechanism of inverse agonists.

Chemical Synthesis Protocol: Prototypical N-Substituted Piperidine

The synthesis of highly selective 5-HT2A inverse agonists requires the precise assembly of an N-substituted piperidine core linked to a urea moiety. The following protocol outlines a scalable, self-validating two-step synthesis for a pimavanserin analog (4)[4].

Step 1: Reductive Amination

Objective: Synthesize the intermediate N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. Causality: The 4-fluorobenzyl group provides optimal lipophilicity and steric bulk to fit the hydrophobic pocket of the 5-HT2A receptor, driving high-affinity binding (5)[5].

  • Reaction Setup: Dissolve 1-methylpiperidin-4-one (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in anhydrous dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the ketone peak (M+H) and the appearance of the secondary amine mass indicate successful conversion.

  • Workup: Quench with 1N NaOH to pH 10 (to free-base the amine), extract with dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo.

Step 2: Urea Formation via Isocyanate Coupling

Objective: Couple the intermediate with 1-isobutoxy-4-(isocyanatomethyl)benzene to form the final carbamide (6)[6].

  • Reaction Setup: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Coupling: Dropwise, add 1-isobutoxy-4-(isocyanatomethyl)benzene (1.1 eq) dissolved in THF.

  • Incubation: Stir at 60°C for 6 hours.

    • Self-Validation Check: Perform HPLC analysis. The reaction is deemed complete when the intermediate peak area is <1%.

  • Precipitation: Cool to room temperature, precipitate the product by adding water dropwise (1:3 ratio), and filter the resulting crystals (7)[7].

  • Purification: Recrystallize from ethanol/water to achieve >99% purity.

In Vitro Pharmacological Profiling Workflows

To ensure the synthesized N-substituted piperidine derivatives possess the required selectivity and efficacy, a two-tiered in vitro screening protocol is employed.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Objective: Determine the inhibition constant (Ki) for 5-HT2A, 5-HT2C, and D2 receptors. Causality: Utilizing [3H]-ketanserin as the radioligand is critical because it has a high specific affinity for 5-HT2A receptors, allowing for accurate displacement measurements by the test compounds without confounding off-target noise (8)[8].

  • Preparation: Prepare CHO-K1 cell membranes stably expressing human 5-HT2A receptors.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM [3H]-ketanserin and varying concentrations of the test compound (10^-11 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.

  • Self-Validation (Controls): Define non-specific binding (NSB) using 10 µM unlabelled clozapine. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay's robustness and readiness for high-throughput screening.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific filter binding).

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Calcium Mobilization Assay (Functional Inverse Agonism)

Objective: Quantify the inverse agonist efficacy (IC50) using a fluorometric imaging plate reader (FLIPR). Causality: Binding affinity (Ki) alone cannot distinguish between a neutral antagonist and an inverse agonist. Measuring the active reduction of basal intracellular calcium confirms inverse agonism.

  • Cell Seeding: Seed HEK293 cells expressing 5-HT2A receptors into 384-well black, clear-bottom plates.

  • Dye Loading: Load cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Measurement: To measure inverse agonism, monitor the basal intracellular calcium levels. Add the test compound and measure the dose-dependent decrease in basal fluorescence compared to the vehicle control (2)[2].

Quantitative Data Presentation

The table below summarizes the pharmacological profile of Pimavanserin (the prototypical N-substituted piperidine) against key monoaminergic targets, highlighting its profound selectivity and lack of D2/H1 binding (3)[3], (9)[9].

Target ReceptorBinding Affinity (Ki, nM)Functional ActivitySelectivity Ratio (vs 5-HT2A)
5-HT2A 0.087Inverse Agonist1x (Reference)
5-HT2C 0.44Inverse Agonist~5x
Sigma 1 120.0Antagonist~1,380x
Dopamine D2 > 300.0No Affinity> 3,400x
Histamine H1 > 300.0No Affinity> 3,400x

Hit-to-Lead Screening Workflow

W Lib Compound Library (N-Substituted Piperidines) Pri Primary Screen 5-HT2A Binding (Ki) Lib->Pri Sec Secondary Screen Functional Assay (IC50) Pri->Sec Ki < 10 nM Sel Selectivity Profiling (5-HT2C, D2, H1) Sec->Sel Inverse Agonism Lead Lead Optimization & In Vivo Models Sel->Lead High Selectivity

Fig 2. High-throughput screening workflow for optimizing N-substituted piperidine derivatives.

References

1.[8] US7659285B2 - Selective serotonin 2A/2C receptor inverse agonists as therapeutics , Google Patents.8 2.[1] US9765053B2 - Methods of treatment using selective 5-HT2A inverse agonists , Google Patents. 1 3.[3] PIMAVANSERIN TARTRATE , Inxight Drugs. 3 4.[4] Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) , Semantic Scholar. 4 5.[7] 2016 – Page 20 , New Drug Approvals. 7 6.[2] Pimavanserin for psychosis in patients with Parkinson's disease , MDedge - The Hospitalist. 2 7.[9] A Preclinical Showdown: A Highly Selective 5-HT2A , Benchchem. 9 8.[6] PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT - EP 3725774 A1 , European Patent Office. 6 9.[5] Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP) , ResearchGate. 5

Sources

Troubleshooting & Optimization

Improving the yield and purity of N-Ethyl-N-piperidin-4-ylmethyl-acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Ethyl-N-piperidin-4-ylmethyl-acetamide (IUPAC: N-ethyl-N-(piperidin-4-ylmethyl)acetamide)[1].

As a highly polar piperidine derivative, this molecule presents unique challenges during its multi-step synthesis—particularly regarding over-alkylation, steric hindrance during acylation, and severe product loss during aqueous workups. This guide provides field-proven troubleshooting strategies, causal explanations for reagent selection, and self-validating protocols to maximize your yield and purity.

SynthesisWorkflow Start 1-Boc-4-(aminomethyl)piperidine (Starting Material) Step1 Step 1: Reductive Amination (Acetaldehyde, NaBH(OAc)3) Start->Step1 Int1 1-Boc-4-(ethylaminomethyl)piperidine (Intermediate 1) Step1->Int1 Watch for over-alkylation Step2 Step 2: Acetylation (Acetyl Chloride, DIPEA) Int1->Step2 Int2 1-Boc-4-((N-ethylacetamido)methyl)piperidine (Intermediate 2) Step2->Int2 Steric hindrance stalling Step3 Step 3: Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Target N-Ethyl-N-piperidin-4-ylmethyl-acetamide (Target Molecule) Step3->Target Highly polar product loss

Synthetic workflow for N-Ethyl-N-piperidin-4-ylmethyl-acetamide highlighting key bottlenecks.

Module 1: Reductive Amination (Yield & Selectivity)

The synthesis begins with the reductive amination of 1-Boc-4-(aminomethyl)piperidine [] with acetaldehyde to form the N-ethyl intermediate.

Q: Why am I seeing significant amounts of dialkylated byproducts or unreacted starting material? A: The choice of reducing agent dictates the chemoselectivity of this reaction. If you are using Sodium Cyanoborohydride (NaBH3CN) or standard catalytic hydrogenation, the highly reactive primary amine can easily undergo double reductive amination (diethylation). The Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)3) . As demonstrated by Abdel-Magid et al., NaBH(OAc)3 is a mild, highly selective reducing agent that reduces imines significantly faster than aldehydes, minimizing over-alkylation and driving the reaction to >95% yield without the need for toxic cyanide byproducts[3].

Protocol 1: Highly Selective Reductive Amination

  • Imine Formation: Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add acetaldehyde (1.05 eq) dropwise at 0 °C. Stir for 30 minutes to allow the intermediate imine to form.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq) to the reaction mixture.

  • Validation: Stir at room temperature for 2-4 hours. Monitor via LC-MS. The mass of the desired product (M+H = 243.3) should dominate.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.

Module 2: Acetylation of Hindered Secondary Amines

Q: My acetylation reaction stalls at 70% conversion, even with excess acetic anhydride. How do I push it to completion? A: The intermediate, 1-Boc-4-(ethylaminomethyl)piperidine, is a sterically hindered secondary amine due to the bulky piperidine ring and the newly added ethyl group. Acetic anhydride is often insufficiently electrophilic to achieve full conversion in hindered systems. The Solution: Upgrade your acylating agent to Acetyl Chloride and use N,N-Diisopropylethylamine (DIPEA) as the base. Acetyl chloride is highly reactive, while DIPEA is a non-nucleophilic base that neutralizes the generated HCl without competing for the electrophile[4].

Protocol 2: Robust Acetylation

  • Setup: Dissolve the crude 1-Boc-4-(ethylaminomethyl)piperidine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under nitrogen. Cool to 0 °C.

  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Validation: Warm to room temperature and stir for 2 hours. TLC (visualized with ninhydrin) should show the complete disappearance of the secondary amine spot.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to yield 1-Boc-4-((N-ethylacetamido)methyl)piperidine.

Module 3: Boc Deprotection & Isolation of Highly Polar Amines

Q: I used standard TFA/DCM for Boc deprotection, but after the basic aqueous workup, my yield was less than 20%. Where did my product go? A: N-Ethyl-N-piperidin-4-ylmethyl-acetamide is an extremely polar, water-soluble aliphatic amine. During a standard basic aqueous workup (e.g., using NaOH or Na2CO3 to neutralize the TFA salt), the free base partitions heavily into the aqueous layer and is lost[5][6]. The Solution: Avoid aqueous workups entirely by using 4M HCl in Dioxane . This method cleaves the Boc group rapidly and causes the resulting highly polar amine to precipitate cleanly as a stable hydrochloride salt[7].

PurificationTree Crude Crude Deprotected Amine (HCl Salt in Dioxane) Decision Required Final Form? Crude->Decision Salt Hydrochloride Salt (Direct Isolation) Decision->Salt Salt Acceptable FreeBase Free Base (Highly Polar) Decision->FreeBase Free Base Required Trituration Trituration with Diethyl Ether Salt->Trituration IEX Ion-Exchange / Basic Alumina or Reverse-Phase C18 FreeBase->IEX PureSalt Pure HCl Salt (>98% Purity) Trituration->PureSalt PureBase Pure Free Base (>95% Purity) IEX->PureBase

Decision tree for isolating the highly polar N-Ethyl-N-piperidin-4-ylmethyl-acetamide.

Protocol 3: Anhydrous Boc Deprotection & Salt Isolation

  • Cleavage: Dissolve 1-Boc-4-((N-ethylacetamido)methyl)piperidine in a minimal amount of DCM. Add 10 volumes of 4M HCl in 1,4-Dioxane.

  • Precipitation: Stir at room temperature for 1–2 hours. The product will begin to precipitate as a white solid (the hydrochloride salt).

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether to remove non-polar organic impurities[5].

  • Free-Basing (Optional): If the free base is strictly required for downstream assays, do not use liquid-liquid extraction. Instead, dissolve the salt in a minimum amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or purify via Reverse-Phase C18 Chromatography using a water/acetonitrile gradient with 0.1% NH4OH[6].

Quantitative Optimization Summary

The following table summarizes the optimized parameters validated to maximize the yield and purity of this synthetic route:

Reaction StepParameter TestedSub-optimal ConditionOptimized ConditionResulting Yield / Purity
Reductive Amination Reducing AgentNaBH3CN (Requires pH tuning)NaBH(OAc)3 (1.5 eq)95% Yield (<2% dialkylation)
Acetylation Acylating AgentAcetic Anhydride (1.5 eq)Acetyl Chloride (1.2 eq)>98% Conversion (No stalling)
Boc Deprotection Acid / Isolation50% TFA in DCM (Aqueous workup)4M HCl in Dioxane (Trituration)Quantitative yield (Solid HCl salt)

References

  • N-Ethyl-N-piperidin-4-ylmethyl-acetamide - AK Scientific, Inc. AKSci.
  • 1-Boc-4-(aminomethyl)piperidine - (CAS 144222-22-0) - Amino Acids. BOC Sciences.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.
  • (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine | 1089759-42-1. Benchchem.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate.
  • US20170348312A1 - Triazolopyrimidine compounds and uses thereof (Reverse Phase Chromatography for Highly Polar Amines). Google Patents.

Sources

Troubleshooting side reactions in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in N-Substituted Piperidine Synthesis Ticket ID: PIP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Piperidine Challenge

Welcome to the technical support center. You are likely here because your piperidine synthesis—a cornerstone of medicinal chemistry found in scaffolds like fentanyl and paroxetine—is failing to deliver clean product.

The secondary amine of a piperidine ring is a nucleophile, but it is also a base. This duality creates a battlefield between substitution (desired) and elimination (undesired), alongside issues of chemoselectivity during reduction. This guide deconstructs these failure modes using mechanistic causality.

Module 1: Reductive Amination (The Preferred Route)

Context: You are reacting a piperidine (amine) with a ketone/aldehyde to form a tertiary amine. Standard Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB).[1]

Troubleshooting Guide (Q&A)

Q1: "I see a large amount of alcohol in my crude NMR, corresponding to the reduction of my starting ketone. Why?"

  • Diagnosis: Chemoselectivity Failure. Your reducing agent is attacking the carbonyl carbon before the iminium ion is fully formed.

  • Root Cause: Using Sodium Borohydride (

    
    ) without pre-formation of the imine. 
    
    
    
    is too aggressive and reduces ketones/aldehydes at a rate competitive with imine reduction.
  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .

    • Mechanism:[2][3][4] The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. It will only reduce the highly electrophilic iminium ion, leaving the neutral ketone alone [1].

    • Protocol Adjustment: If you must use

      
      , you must stir the amine and ketone for 2-12 hours (often with a dehydrating agent like 
      
      
      
      or
      
      
      ) before adding the hydride.

Q2: "My ketone is sterically hindered (or an acetophenone derivative) and STAB isn't working. No reaction."

  • Diagnosis: Imine Formation Stalled. The equilibrium between ketone + amine

    
     hemiaminal 
    
    
    
    imine is unfavorable due to sterics or electronics.
  • The Fix: Use Titanium(IV) Isopropoxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) .[3][5]
    
    • Mechanism:[2][3][4] It acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium to the right) [2].

    • Protocol: Mix amine + ketone +

      
       neat (no solvent) or in THF. Stir until the mixture becomes viscous (titanium complex formation), then dilute and add the reducing agent.
      

Q3: "I am getting a dimer or 'over-alkylation' products."

  • Diagnosis: Competitive Nucleophilicity. The product (tertiary amine) is not usually a problem in piperidine synthesis (since it cannot react again), but if you are synthesizing the piperidine ring itself from a primary amine, the secondary amine product is more nucleophilic than the starting material.

  • The Fix: This is rare when starting with a piperidine (which becomes tertiary). However, if you observe unexpected coupling, ensure your aldehyde enolization is suppressed by keeping the pH slightly acidic (acetic acid cocatalyst).

Visual Logic: Reductive Amination Decision Tree

ReductiveAmination Start Start: Piperidine + Carbonyl CheckCarbonyl Is the Carbonyl Reactive? (Aldehyde/Cyclic Ketone) Start->CheckCarbonyl CheckHindered Is the Carbonyl Hindered? (Acetophenone/Bulky Ketone) CheckCarbonyl->CheckHindered No StandardMethod Method A: STAB Protocol (Sodium Triacetoxyborohydride) CheckCarbonyl->StandardMethod Yes LewisAcidMethod Method B: Ti(OiPr)4 Protocol (Titanium Isopropoxide) CheckHindered->LewisAcidMethod Yes ResultClean Clean Product StandardMethod->ResultClean High Selectivity ResultAlcohol Side Product: Alcohol StandardMethod->ResultAlcohol If NaBH4 used instead LewisAcidMethod->ResultClean Forces Imine Formation

Caption: Logic flow for selecting the correct reductive amination conditions based on carbonyl reactivity.

Module 2: Direct Alkylation (Nucleophilic Substitution)

Context: You are reacting a piperidine with an alkyl halide (R-X). The Danger: The "Basicity vs. Nucleophilicity" Trap.

Troubleshooting Guide (Q&A)

Q1: "My yield is low, and NMR shows a new set of alkene peaks."

  • Diagnosis: E2 Elimination Dominance. Your piperidine acted as a base, deprotonating the

    
    -carbon of the alkyl halide instead of attacking the 
    
    
    
    -carbon.
  • Root Cause:

    • Substrate is a secondary or tertiary halide.[2]

    • Reaction temperature is too high (Entropy favors elimination).

  • The Fix:

    • Solvent Switch: Move to a polar aprotic solvent (DMF, DMSO, Acetonitrile) to enhance the nucleophilicity of the amine via "naked anion" effect (though amines are neutral, the transition state is stabilized).

    • Temperature: Lower the temperature to 0°C or RT.

    • Leaving Group: Switch from Iodide (very reactive) to Tosylate/Mesylate (allows for better thermal control).

Q2: "I have a quaternary ammonium salt (M+15 mass in LCMS)."

  • Diagnosis: The Menshutkin Reaction (Over-alkylation). The tertiary amine product is still nucleophilic and reacts with excess alkyl halide.

  • The Fix:

    • Stoichiometry: Use a slight excess of the piperidine (1.1 - 1.2 equiv), not the alkyl halide.

    • Addition Order: Add the alkyl halide dropwise to the amine solution. This keeps the concentration of electrophile low relative to the nucleophile.

Visual Logic: SN2 vs E2 Competition

SubstitutionVsElimination Substrate Alkyl Halide Type Primary Primary Halide (R-CH2-X) Substrate->Primary Secondary Secondary Halide (R2-CH-X) Substrate->Secondary Tertiary Tertiary Halide (R3-C-X) Substrate->Tertiary PathwaySN2 Pathway: SN2 (Substitution) Primary->PathwaySN2 Favored Secondary->PathwaySN2 Low Temp / Polar Aprotic PathwayE2 Pathway: E2 (Elimination) Secondary->PathwayE2 High Temp / Strong Base Tertiary->PathwayE2 Dominant Product Desired N-Alkyl Piperidine PathwaySN2->Product Waste Undesired Alkene PathwayE2->Waste

Caption: Mechanistic competition between substitution (SN2) and elimination (E2) based on alkyl halide structure.

Module 3: Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Most aldehydes and reactive ketones. Reference: Abdel-Magid et al. [1]

  • Preparation: In a dry flask under

    
    , dissolve Piperidine derivative  (1.0 equiv) and Ketone/Aldehyde  (1.0 - 1.1 equiv) in 1,2-Dichloroethane (DCE)  or THF  (0.2 M concentration).
    
  • Catalysis (Optional): If using a ketone, add Acetic Acid (1.0 equiv).[6] This protonates the carbonyl oxygen, accelerating imine formation.[3]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) in one portion.

    • Note: Gas evolution is minimal compared to

      
      .
      
  • Monitoring: Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.[7]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (x3). Wash combined organics with brine, dry over 
    
    
    
    .
Protocol B: The "Difficult Ketone" Method (Ti-mediated)

Best for: Sterically hindered ketones or unreactive substrates. Reference: Mattson et al. [2]

  • Complexation: In a dry flask, mix Piperidine (1.0 equiv), Ketone (1.0 equiv), and Titanium(IV) Isopropoxide (1.25 equiv).

    • Solvent: Neat (no solvent) is preferred. If solid, use minimal dry THF.

  • Imine Formation: Stir at RT for 1 hour. The mixture may turn yellow/orange and become viscous.

  • Dilution: Dilute the viscous oil with Ethanol or Methanol (10 mL per mmol).

  • Reduction: Add Sodium Borohydride (

    
    )  (1.0 equiv) carefully.
    
    • Why NaBH4 now? The imine is already formed and coordinated to Titanium. STAB is not necessary here; the cheaper borohydride works because the ketone is consumed.

  • Workup: Quench with water. A white precipitate (

    
    ) will form. Filter through Celite. Extract the filtrate with EtOAc.
    

Summary Data Table: Reagent Selection

ScenarioRecommended ReagentKey AdvantageMajor Risk
Standard Aldehyde STAB (NaBH(OAc)3)High chemoselectivity; no acid needed.Slow reaction with hindered substrates.[2]
Standard Ketone STAB + AcOHGood balance of rate and selectivity.Requires 1.5 eq of hydride.
Hindered Ketone Ti(OiPr)4 + NaBH4Forces imine formation; water scavenger.[5]Workup requires filtration of Ti-salts.
Acid Sensitive NaBH3CNWorks at pH 6-7; very stable.Toxic (Cyanide) ; requires disposal care.
N-Arylation Buchwald-Hartwig (Pd)Allows attachment to aromatic rings.[8]Catalyst poisoning by piperidine nitrogen.[7]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Technical Support Center: Chromatography Optimization for Piperidine Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Piperidine acetamides are highly versatile scaffolds frequently utilized in drug development. However, owing to the basic secondary or tertiary nitrogen embedded within the piperidine ring, these compounds are notorious for exhibiting poor chromatographic behavior, including severe peak tailing, broad elution profiles, and irreversible adsorption.

This guide is designed for analytical scientists and purification chemists. It provides field-proven, self-validating protocols and theoretical grounding to troubleshoot and optimize your purification workflows.

Core Diagnostic Workflow

Before altering your mobile phase or column chemistry, it is critical to diagnose the physicochemical properties of your specific piperidine acetamide. The following decision tree outlines the logical relationship between analyte polarity, basicity, and the optimal chromatographic mode.

G Start Crude Piperidine Acetamide PolarityCheck Assess Polarity (LogP) Start->PolarityCheck HighPolarity High Polarity (LogP < 0) PolarityCheck->HighPolarity LowPolarity Low/Mod Polarity (LogP > 0) PolarityCheck->LowPolarity HILIC HILIC Mode (Silanol tailing absent) HighPolarity->HILIC RPHPLC RP-HPLC (C18/C8) LowPolarity->RPHPLC TailingCheck Peak Tailing Observed? RPHPLC->TailingCheck LowPH Low pH (pH < 3) Add TFA/Formic Acid TailingCheck->LowPH Acidic Modifier HighPH High pH (pH > 10) Add Ammonia (Hybrid Silica) TailingCheck->HighPH Basic Modifier Blocker Silanol Blocker Add 0.1% TEA TailingCheck->Blocker Competing Amine

Decision-making workflow for piperidine acetamide chromatography method selection.

FAQ: Understanding the "Silanol Effect"

Q: Why does my piperidine acetamide exhibit severe peak tailing on a standard C18 column, even when the acetamide group should theoretically reduce the overall basicity of the molecule?

A: While the acetamide moiety is relatively neutral, the piperidine ring often retains a highly basic nitrogen center (pKa ~9–10). Peak tailing in reversed-phase liquid chromatography (RPLC) is rarely caused by the primary hydrophobic interactions with the C18 chains. Instead, it is driven by secondary interactions with residual silanol groups (Si-OH) on the silica support[1].

Steric hindrance during the manufacturing of stationary phases prevents complete functionalization, leaving free silanols exposed[2]. These silanols interact with your piperidine acetamide via two distinct, pH-dependent causal mechanisms:

  • Ion-Exchange Interactions (High/Neutral pH): At a mobile phase pH above 4, silanol groups ionize into negatively charged silanate ions (Si-O⁻). Simultaneously, the basic piperidine nitrogen is protonated. This creates a strong electrostatic attraction. Because the sorption-desorption kinetics of ion exchange are much slower than hydrophobic partitioning, the analyte drags through the column, causing an asymmetric tail[1].

  • Hydrogen Bonding (Low pH): At a pH below 3, silanols are unionized (Si-OH). However, they remain potent hydrogen bond donors and can interact strongly with the lone electron pair on the piperidine nitrogen[2].

Silanol Piperidine Piperidine Acetamide Basic Nitrogen (pKa ~9-10) Interaction Secondary Interaction (Ion-Exchange / H-Bonding) Piperidine->Interaction Silanol Residual Silanol (Si-OH) Acidic Surface (pKa ~4-5) Silanol->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result

Mechanism of secondary silanol interactions causing peak tailing in basic amines.

Troubleshooting Guide: Resolving Peak Tailing in RP-HPLC

To achieve sharp, symmetrical peaks, you must systematically control the ionization state of the system. The following step-by-step methodology is a self-validating protocol designed to eliminate secondary interactions.

Step-by-Step Optimization Protocol

Step 1: Baseline Performance Assessment

  • Action: Inject 5 µL of a 1 mg/mL piperidine acetamide standard onto a Type B silica C18 column using a linear gradient of 5–95% Acetonitrile in Water (no additives) over 10 minutes.

  • Validation: Calculate the peak asymmetry factor (

    
    ) at 10% peak height. If 
    
    
    
    , the system fails baseline validation due to secondary interactions. Proceed to Step 2.

Step 2: Kinetic Suppression via pH Control The goal is to prevent the simultaneous ionization of both the silanol and the piperidine. Choose one of the following routes based on your detector compatibility:

  • Route A (Acidic Suppression): Add 0.1% (v/v) Trifluoroacetic acid (TFA) to both mobile phases. Causality: TFA lowers the pH to ~2.0, fully protonating and neutralizing the acidic silanols, thereby shutting down ion-exchange pathways[2]. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge of the piperidine nitrogen.

  • Route B (Basic Deprotonation): Buffer the mobile phase to pH 11.0 using 0.1% Ammonium Hydroxide. Causality: This high pH completely deprotonates the piperidine nitrogen into its neutral free-base form, restricting its interaction strictly to hydrophobic partitioning. (Note: This strictly requires a hybrid-silica column designed for high-pH stability).

Step 3: Competitive Silanol Blocking (Alternative to pH Extremes)

  • Action: If your protocol requires a neutral pH, add 0.1% to 1.0% Triethylamine (TEA) to the mobile phase[3].

  • Causality: TEA is a small, highly basic molecule that aggressively competes with the piperidine acetamide for the active silanol sites. By saturating the secondary retention sites, TEA physically blocks the analyte from interacting with the silica backbone[3].

Step 4: System Validation

  • Action: Re-inject the sample under the optimized conditions.

  • Validation: The system is successfully validated if the asymmetry factor (

    
    ) is between 0.9 and 1.2, and the theoretical plate count (
    
    
    
    ) increases by at least 50% relative to the baseline run.
Quantitative Comparison of Mobile Phase Modifiers
ModifierConcentrationPrimary Mechanism of ActionApprox. Mobile Phase pHMS CompatibilityRelative Tailing Reduction
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Ion-pairing & Silanol protonation~2.0Poor (Severe ion suppression)High
Formic Acid 0.1% - 0.2%Silanol protonation~2.7ExcellentModerate
Triethylamine (TEA) 0.1% - 1.0%Competitive silanol blocking~6.5 - 7.5Poor (Source contamination)Very High
Ammonium Hydroxide 0.1%Amine deprotonation (Free base)~10.5GoodHigh (Requires Hybrid Silica)

FAQ: Advanced Stationary Phases & Preparative Scale-Up

Q: Are there specific column chemistries that inherently prevent piperidine tailing without requiring harsh mobile phase modifiers?

A: Yes. If mobile phase modification is restricted (e.g., due to downstream bioassay sensitivity), you must engineer the solution via the stationary phase:

  • End-Capped Columns: Utilize columns that have undergone aggressive secondary silanization (end-capping) with trimethylsilane (TMS). This physically blocks access to residual silanols[2].

  • Type B Silica: Ensure the column utilizes ultra-pure Type B silica. Older Type A silica contains trace metal impurities (like iron and aluminum) that drastically increase the acidity of adjacent silanol groups, exacerbating tailing[2].

  • HILIC Mode: For highly polar piperidine acetamides, consider Hydrophilic Interaction Liquid Chromatography (HILIC). Interestingly, residual silanols on a silica stationary phase do not cause tailing for basic compounds in HILIC mode, as the primary retention mechanism relies on partitioning into a water-enriched layer rather than direct surface adsorption[4].

Q: When scaling up to preparative HPLC, my piperidine acetamide co-elutes with closely related impurities, forcing a yield-purity trade-off. How can I resolve this?

A: In preparative chromatography, columns are intentionally overloaded to maximize throughput. This overloads the primary hydrophobic retention sites, causing the peak to broaden and overlap with adjacent impurities—creating the classic yield-purity trade-off where the front or tail of the peak must be discarded[5].

To bypass this limitation, implement Semicontinuous Chromatography (such as Multicolumn Countercurrent Solvent Gradient Purification - MCSGP). Instead of discarding the overlapping, impure fractions, continuous chromatography systems automatically recycle the unresolved front and tail fractions back into the feed stream. This allows you to extract only the center cut of the peak (ensuring >99% purity) while the recycled edges are re-chromatographed, ultimately achieving near 100% yield without sacrificing resolution[5].

References

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC / lctsbible.com.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.

Sources

Technical Support Center: Scale-Up Synthesis of N-Ethyl-N-(piperidin-4-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks, safety hazards, and mechanistic nuances involved in scaling up the synthesis of N-Ethyl-N-(piperidin-4-ylmethyl)acetamide (CAS: 772313-51-6).

Transitioning this heterocyclic building block from bench-scale discovery to multi-kilogram production requires strict control over highly exothermic steps and massive gas evolution. This guide provides field-proven troubleshooting, self-validating protocols, and authoritative grounding to ensure a safe and high-yielding campaign.

I. Process Workflow Architecture

Workflow SM 1-Boc-4-(aminomethyl)piperidine CAS: 144222-22-0 Int1 1-Boc-4-(ethylaminomethyl)piperidine (N-Ethylation) SM->Int1 Acetaldehyde, NaBH(OAc)3 Reductive Amination Int2 1-Boc-4-(N-ethylacetamidomethyl)piperidine (Acetylation) Int1->Int2 Ac2O, TEA Exothermic Acylation API N-Ethyl-N-(piperidin-4-ylmethyl)acetamide CAS: 772313-51-6 Int2->API 4M HCl/Dioxane Boc Deprotection

Synthetic workflow for N-Ethyl-N-(piperidin-4-ylmethyl)acetamide.

II. Troubleshooting & FAQs (The "Why" Behind the Process)

Q1: During the reductive amination (N-ethylation) step, our scale-up batches show incomplete conversion and high levels of unreacted starting material. Why does this happen, and how do we fix it? A: This is a classic mass-transfer and volatility issue. Acetaldehyde has a boiling point of 20.2 °C. At scale, the exothermic nature of imine formation and hydride reduction can easily push the internal temperature above this threshold, causing acetaldehyde to volatilize into the reactor headspace. Furthermore, if imine formation is slow due to poor nucleophilicity or mixing, the reducing agent (NaBH(OAc)₃) will competitively reduce the acetaldehyde directly to ethanol, destroying your stoichiometry1[1]. Solution: Utilize subsurface addition for acetaldehyde, maintain the jacket temperature strictly at 0–5 °C, and allow 30 minutes for pre-formation of the imine before the portion-wise addition of the hydride2[2].

Q2: Why do we recommend Acetic Anhydride over Acetyl Chloride for the acetylation step at scale? A: While acetyl chloride is highly reactive, it generates stoichiometric corrosive HCl gas as a byproduct, which requires specialized Hastelloy reactors and aggressive scrubbing. Acetic anhydride generates acetic acid as a byproduct, which is easily neutralized during an aqueous workup. Mechanistically, acetic anhydride provides a more controlled exotherm, reducing the risk of thermal runaway and minimizing di-acetylation impurities.

Q3: Our reactor pressure spikes dangerously during the Boc deprotection step. How can we safely manage this gas evolution? A: Acid-catalyzed Boc deprotection follows protonation and fragmentation, yielding the free amine, 1 equivalent of CO₂, and a transient t-Bu⁺ cation that forms isobutylene gas 3[3]. At a 10 kg scale, this generates over 4,500 liters of combined gas. Direct venting of isobutylene is an environmental and flammability hazard. Solution: You must route the reactor off-gas through a scrubber containing a mixture of Toluene and Methanesulfonic Acid (MSA). The MSA catalyzes the oligomerization of isobutylene into non-volatile diisobutylene species, achieving >97% scrubbing efficiency 4[4].

Scrubber Reactor Deprotection Reactor (HCl Addition) Gas Isobutylene + CO2 (~45 L/mol gas evolved) Reactor->Gas Exotherm & Cleavage Scrubber Toluene / MSA Scrubber (Isobutylene Trapping) Gas->Scrubber Gas Routing Vent Atmospheric Vent (CO2 only) Scrubber->Vent Oligomerization

Gas evolution and scrubber pathway during scale-up Boc deprotection.

III. Quantitative Process Data Summary

To ensure operational safety, process engineers must adhere to the following stoichiometric and thermal boundaries:

Process StepReagentEq.Temp RangeCritical Safety / Quality Parameter
1. N-Ethylation Acetaldehyde1.50–15 °CHigh volatility (BP 20.2 °C); Subsurface addition required.
1. N-Ethylation NaBH(OAc)₃1.5< 15 °CDelayed exotherm; potential H₂ evolution from moisture.
2. Acetylation Acetic Anhydride1.10–20 °CHighly exothermic acylation; control via addition rate.
3. Deprotection 4M HCl in Dioxane4.015–25 °CMassive gas evolution (~45 L/mol total gas).
IV. Self-Validating Experimental Protocols
Protocol 1: Scale-Up Reductive Amination (N-Ethylation)
  • Preparation: Charge a dry, nitrogen-purged reactor with 1-Boc-4-(aminomethyl)piperidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol). Cool the jacket to 0 °C.

  • Imine Formation: Add acetaldehyde (1.5 eq) via a subsurface dip-tube to prevent headspace loss. Stir for 30 minutes at 0–5 °C.

  • Reduction: Charge NaBH(OAc)₃ (1.5 eq) in 5 equal portions over 2 hours. Maintain internal temperature strictly below 15 °C.

  • Self-Validation (IPC): Pull an aliquot and quench with NaHCO₃. Analyze via HPLC. The reaction is validated as complete when the starting material peak is <1.0% AUC. Visual cue: The cessation of mild bubbling indicates hydride consumption.

  • Workup: Quench slowly with 1M aqueous NaOH (5 vol) to break down boron complexes. Separate phases, wash the organic layer with brine, and concentrate under reduced pressure to yield Intermediate 1.

Protocol 2: Scale-Up Acetylation
  • Preparation: Dissolve Intermediate 1 (1.0 eq) in DCM (8 vol). Add Triethylamine (TEA) (1.5 eq). Cool the reactor to 0 °C.

  • Acylation: Add Acetic Anhydride (1.1 eq) dropwise over 1 hour. The reaction is highly exothermic; use the addition rate to control the internal temperature (< 20 °C).

  • Self-Validation (IPC): Stir for 2 hours at room temperature. HPLC analysis should confirm the disappearance of the secondary amine intermediate. Thermal cue: The internal temperature will stabilize and match the jacket temperature once the acylation is complete.

  • Workup: Wash the organic phase with saturated aqueous NaHCO₃ (to neutralize acetic acid) followed by water. Concentrate to yield Intermediate 2.

Protocol 3: Scale-Up Boc Deprotection
  • Preparation: Dissolve Intermediate 2 (1.0 eq) in 1,4-Dioxane (5 vol). Ensure the reactor's off-gas line is routed to a Toluene/MSA scrubber system.

  • Deprotection: Slowly charge 4M HCl in 1,4-Dioxane (4.0 eq) 5[5]. Maintain the internal temperature at 15–25 °C.

  • Self-Validation (IPC): The reaction state is physically validated by gas evolution. Vigorous bubbling (CO₂ and Isobutylene) will occur. The reaction is complete when gas evolution completely ceases and reactor pressure stabilizes. Confirm via LC-MS (Target [M+H]⁺ = 185.15).

  • Isolation: The target compound, N-Ethyl-N-(piperidin-4-ylmethyl)acetamide, will precipitate as the hydrochloride salt. Filter the slurry, wash the cake with cold MTBE, and dry under a vacuum sweep.

V. References
  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society Green Chemistry Institute. Available at:[Link][3]

  • EPA Change Request for Approval for New Intermediate Process (Darunavir). Environmental Protection Agency (Ireland). Available at:[Link][4]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available at:[Link][1]

Sources

Technical Support Center: Optimizing N-Acylation of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the N-acylation of piperidine derivatives. While amide bond formation is a foundational transformation in medicinal chemistry, piperidine intermediates often present unique challenges such as steric shielding, chemoselectivity conflicts, and epimerization risks.

Diagnostic Workflow for Piperidine Acylation

Before initiating your reaction, use the following decision matrix to determine the optimal reagent and stoichiometric strategy based on the structural features of your specific piperidine intermediate.

PiperidineAcylation Start Start: Piperidine N-Acylation Sterics Assess Steric Hindrance (e.g., 2-methyl vs 4-methyl) Start->Sterics Hindered Highly Hindered (e.g., TMP, 2,6-dimethyl) Sterics->Hindered Yes Unhindered Unhindered (e.g., piperidine, 4-substituted) Sterics->Unhindered No ReagentH Use highly reactive reagents (HATU, COMU, or Acyl Chlorides) Hindered->ReagentH ReagentU Use standard reagents (EDC/HOBt, CDI) Unhindered->ReagentU Chemo Check for Competing Nucleophiles (-OH, -NH2 on ring) ReagentH->Chemo ReagentU->Chemo Protect Strict Stoichiometry (1.0 eq) or Protecting Group Strategy Chemo->Protect Present Proceed Proceed to Coupling Protocol Chemo->Proceed Absent Protect->Proceed

Decision matrix for piperidine N-acylation based on steric hindrance and chemoselectivity.

Troubleshooting Guides & FAQs

Q1: I am experiencing poor conversion when acylating a sterically hindered piperidine (e.g., 2-methylpiperidine). Which coupling reagent should I use?

Causality & Solution: Steric bulk adjacent to the secondary amine nitrogen (such as in 2-methyl or 2,2,6,6-tetramethylpiperidine) drastically reduces the nucleophile's ability to attack the activated carbonyl due to A(1,3) strain. Standard carbodiimide reagents (like EDC/HOBt) often form an activated OBt-ester that degrades—either via hydrolysis or an O-to-N acyl migration forming an unreactive N-acylurea—before the hindered amine can successfully attack.

To overcome this kinetic barrier, you must increase the electrophilicity of the activated species. Switch to uronium/aminium salts like HATU or COMU , which generate highly reactive 7-aza-OBt (OAt) esters that facilitate faster aminolysis[1]. Alternatively, bypass coupling reagents entirely by pre-forming the acyl chloride using oxalyl chloride and catalytic DMF, which is highly effective for hindered piperidines[2].

Q2: How do I prevent epimerization of the chiral center on the carboxylic acid partner during the coupling?

Causality & Solution: Epimerization typically occurs via the formation of an oxazolone intermediate or direct enolization of the activated ester. This is driven by the presence of a base. The longer the activated ester waits for the hindered piperidine to attack, the higher the risk of epimerization.

Field-Proven Fix:

  • Accelerate aminolysis: Use additives like HOAt or OxymaPure. These additives speed up the nucleophilic attack, effectively outcompeting the epimerization pathway[1].

  • Weaken the base: Replace strong, unhindered bases (like Triethylamine) with non-nucleophilic, sterically hindered bases such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine. Keep the reaction temperature strictly between 0°C and Room Temperature.

Q3: My piperidine intermediate contains a competing primary alcohol (e.g., 4-hydroxypiperidine). How do I achieve strict N-selectivity without using protecting groups?

Causality & Solution: N-acylation is kinetically favored over O-acylation because the secondary amine is a superior nucleophile compared to the alcohol. However, loss of chemoselectivity occurs if excess acylating agent is present, or if the reaction is subjected to prolonged heating.

Field-Proven Fix: Strictly limit your carboxylic acid and coupling reagent to 1.00 - 1.05 equivalents . Perform the reaction at lower temperatures (-20°C to 0°C) to maximize the kinetic differentiation. If trace O-acylation or di-acylation occurs, you can selectively cleave the ester post-reaction by stirring the crude mixture in a mild base (e.g.,


 in MeOH for 30 mins); the robust amide bond will remain intact.
Q4: Are there greener alternatives to traditional coupling reagents that still work for piperidines?

Causality & Solution: Many traditional reagents (like HATU or EDC) suffer from poor atom economy and generate hazardous or difficult-to-remove byproducts (e.g., explosive benzotriazoles or urea derivatives)[3]. For a greener approach, consider catalytic direct amidation using boronic acid catalysts (e.g., 5 mol% of an electron-deficient aryl-boronic acid) under dehydrating conditions[4],[5]. While this requires higher temperatures, it produces only water as a byproduct and is highly scalable.

Quantitative Data: Coupling Reagent Comparison

Use the following table to benchmark and select the appropriate reagent system for your specific piperidine intermediate based on reactivity, epimerization risk, and atom economy[1],[3].

Coupling Reagent SystemReactive IntermediateSuitability for Hindered PiperidinesEpimerization RiskAtom Economy / Primary Byproduct
EDC / HOBt OBt EsterLow to ModerateModeratePoor (Water-soluble Urea)
HATU / DIPEA OAt EsterHighLow (Fast coupling)Poor (Urea + HMPA-like derivative)
CDI Acyl ImidazoleLowLowHigh (

+ Imidazole)
Oxalyl Chloride / DMF Acyl ChlorideVery HighHigh (Requires strict temp control)High (

,

,

)
Boronic Acid Catalysis AcyloxyboronateModerateLowExcellent (

)

Standard Operating Protocol: Self-Validating N-Acylation of Hindered Piperidines

This protocol utilizes HATU/DIPEA for the acylation of a sterically hindered piperidine. It is designed as a self-validating system , meaning physical and chemical checkpoints are built into the workflow to ensure the reaction is proceeding correctly at each stage.

Materials:
  • Carboxylic Acid (1.0 eq)

  • Hindered Piperidine derivative (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M to 0.5 M)

Step-by-Step Methodology:

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (

    
     or Argon).
    
  • Cool the mixture to 0°C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise over 2 minutes.

Validation Checkpoint 1: Within 5–15 minutes, the solution should turn a distinct yellow/orange color . This visual cue confirms the successful formation of the highly reactive HOAt active ester. If the solution remains colorless, verify the quality of your HATU and ensure the acid is fully dissolved.

Step 2: Amine Addition 4. Dissolve the piperidine derivative (1.1 eq) in a minimal amount of DMF. 5. Add the amine solution dropwise to the activated ester mixture at 0°C. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Validation Checkpoint 2: Monitor via LCMS or TLC (Ninhydrin stain). The reaction is complete when the UV-active starting acid is consumed, and the Ninhydrin-active spot (secondary amine) ceases to fade.

Step 3: Quench and Liquid-Liquid Extraction 7. Dilute the reaction mixture with Ethyl Acetate (10x volume). 8. Wash the organic layer sequentially with:

  • 1M HCl (aq) (2x) - Removes unreacted piperidine and DIPEA.

  • Saturated

    
     (aq)  (2x) - Removes unreacted carboxylic acid and HOAt byproducts.
    
  • Brine (1x) - Removes residual water and DMF.

Validation Checkpoint 3: After the


 wash, the organic layer should lose its yellow/orange tint. If the organic layer remains distinctly yellow, unreacted HOAt/HATU byproducts are still present; perform an additional 

or LiCl (5% aq) wash.

Step 4: Isolation 9. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure to yield the crude piperidine amide. Purify via flash chromatography if necessary.

References

  • Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews. URL:[Link][1]

  • Nonclassical Routes for Amide Bond Formation. Source: Chemical Reviews. URL:[Link][4]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: Organic Process Research & Development / ACS Sustainable Chemistry & Engineering. URL:[Link][3]

  • Direct Amidations of Carboxylic Acids with Amines. Source: Catalysts / Encyclopedia.pub. URL:[Link][5]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. Source: Diva-Portal (Journal of Medicinal Chemistry). URL:[Link][2]

Sources

Technical Support Center: Bioavailability Enhancement of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BIO-ACET-001 Subject: Optimization of In-Vivo Bioavailability for Acetamide-Based Pharmacophores

Welcome to the Technical Support Interface

You have reached the Tier 3 Support Desk for Preclinical Formulation & DMPK. Based on your query, you are working with acetamide derivatives —a chemical class ubiquitous in kinase inhibitors (e.g., Janus kinase pathways) and analgesic agents.

While the acetamide moiety (


) is excellent for hydrogen bonding and target engagement, it frequently presents two distinct failure modes in vivo:
  • Crystal Lattice Energy: High melting points leading to dissolution-limited absorption (BCS Class II).

  • Metabolic Lability: Rapid hydrolysis by amidases or N-dealkylation by CYP450 enzymes.

Below are the specific troubleshooting modules to resolve these bottlenecks.

Module 1: Solubility & Dissolution Troubleshooting

Symptom: Your compound precipitates in aqueous vehicles or shows low


 despite high doses.

Root Cause Analysis: Acetamide derivatives often possess strong intermolecular hydrogen bonding (N-H donor to C=O acceptor), resulting in high crystal lattice energy. If your compound's melting point is


, simple pH adjustment will likely fail.
Recommended Solutions
Strategy A: Cyclodextrin Complexation (First-Line Defense)

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic acetamide core while presenting a hydrophilic exterior.

  • Protocol: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    rather than native
    
    
    -CD to avoid renal toxicity in parenteral studies.
  • Why it works: The acetamide group fits into the hydrophobic cavity, disrupting the crystal lattice without chemically altering the drug.

Strategy B: Amorphous Solid Dispersions (ASD)

If CDs fail, you must break the crystal lattice permanently by dispersing the drug in a polymer matrix.

Table 1: Carrier Selection Matrix for Acetamide Derivatives

Carrier TypeRecommended PolymerMechanismBest For
Hydrophilic Polymer PVP K30 / PVP VA64Inhibits recrystallization via H-bonding with acetamide carbonyl.Rapid release formulations.
Surfactant-Based Soluplus® / Vitamin E TPGSMicellar solubilization + P-gp inhibition.Compounds with low permeability.[1]
Lipid-Based Gelucire 44/14Self-emulsifying drug delivery (SEDDS).Highly lipophilic derivatives (

).
Decision Logic: Formulation Selection

FormulationLogic Start Start: Acetamide Derivative Low Bioavailability CheckSol Check Aqueous Solubility (Thermodynamic) Start->CheckSol CheckMP Check Melting Point (Tm) CheckSol->CheckMP < 10 µg/mL HighTm Tm > 200°C (High Lattice Energy) CheckMP->HighTm LowTm Tm < 150°C (Lipophilicity Issue) CheckMP->LowTm StrategyCD Strategy: Cyclodextrin (HP-β-CD) Complexation HighTm->StrategyCD Alternative StrategyASD Strategy: Solid Dispersion (PVP/HPMC) HighTm->StrategyASD First Choice StrategySEDDS Strategy: Lipid Formulation (SEDDS/SMEDDS) LowTm->StrategySEDDS LogP > 3

Figure 1: Decision tree for selecting the optimal formulation strategy based on physicochemical properties of the acetamide derivative.

Module 2: Metabolic Stability (Clearance)

Symptom: High absorption (


) but low AUC and short half-life (

).

Root Cause Analysis: The acetamide bond is a "soft spot."

  • Hydrolysis: Carboxylesterases and amidases cleave the amide bond.

  • Oxidation: CYP450 enzymes (specifically CYP3A4 and CYP1A2) often attack the carbon

    
     to the nitrogen (N-dealkylation).
    
Chemical Modification Strategies

If formulation doesn't solve the issue, you must modify the lead compound.

  • Deuteration (Deuterium Switch): Replace hydrogen atoms on the

    
    -carbon (the 
    
    
    
    of the acetamide or the linker) with deuterium.
    • Mechanism:[2][3][4] The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of CYP-mediated oxidation (Kinetic Isotope Effect) [1].

  • Steric Hindrance: Introduce a gem-dimethyl group or a cyclopropyl ring adjacent to the amide nitrogen to block enzymatic access.

  • Bioisosteres: Replace the acetamide with a primary carbamate or a cyclic urea .

Metabolic Pathway Visualization

Metabolism Drug Parent Acetamide Drug (R-NH-CO-CH3) Amidase Amidase/Esterase (Hydrolysis) Drug->Amidase CYP CYP450 (Oxidation) Drug->CYP Metab1 Amine Metabolite (R-NH2) + Acetic Acid Amidase->Metab1 Rapid Clearance Metab2 N-Dealkylated Product CYP->Metab2 Phase I Metab Sol1 Solution: Steric Hindrance (Gem-dimethyl) Sol1->Amidase Blocks Sol2 Solution: Deuteration (Kinetic Isotope Effect) Sol2->CYP Slows

Figure 2: Primary metabolic pathways for acetamides and structural blocking strategies.

Module 3: Validated Experimental Protocols

Protocol A: Preparation of Nanosuspension (Top-Down Approach)

Use this when you need a high dose (e.g., tox studies) and the compound is crystalline.

Materials:

  • Acetamide Derivative (Micronized)

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

  • Zirconium oxide beads (0.5 mm).

Step-by-Step:

  • Pre-wetting: Weigh the drug into a vial. Add the Tween 80 solution (10% of final volume) and vortex for 1 minute to wet the hydrophobic surface.

  • Dispersion: Add the remaining 0.5% MC solution.

  • Milling: Add Zirconium beads (ratio 1:1 w/w beads to suspension).

  • Energy Input: Place in a planetary ball mill (e.g., Retsch) at 400 rpm for 2 hours OR probe sonicate (on ice) for 15 minutes (pulse 5s on/5s off).

  • Validation: Check particle size via Dynamic Light Scattering (DLS). Target

    
     nm.
    
  • QC: Verify no chemical degradation occurred during milling using HPLC [2].

Protocol B: In-Vivo PK Screening (Rat)

Standardized specifically for acetamide derivatives to detect rapid hydrolysis.

  • Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated (jugular vein).

  • Dosing:

    • IV: 1 mg/kg (Dissolved in 10% DMSO / 40% PEG400 / 50% Saline).

    • PO: 5 mg/kg (Using the Nanosuspension from Protocol A).

  • Sampling:

    • Critical Step: Collection tubes must contain fluoride/oxalate or PMSF (esterase inhibitors) to prevent ex vivo hydrolysis of the acetamide bond in the blood tube.

    • Timepoints: 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Analysis: Protein precipitation with Acetonitrile (containing internal standard). Analyze via LC-MS/MS (MRM mode).

Frequently Asked Questions (FAQ)

Q: My acetamide derivative has a double peak in the HPLC after plasma incubation. What is it? A: This is likely the amine hydrolysis product (


). Acetamides are stable in buffer but can be cleaved by plasma esterases. Always run a stability assay in heat-inactivated plasma vs. active plasma to confirm enzymatic cleavage.

Q: Can I use DMSO for oral gavage to solve solubility? A: Avoid using >5% DMSO for oral studies. It causes gastric irritation and can artificially enhance permeability, leading to non-linear PK data that won't scale to humans. Use the Solid Dispersion or Nanosuspension protocols instead.

Q: Why is the bioavailability higher in dogs than in rats for my acetamide? A: Rodents have significantly higher esterase activity in their plasma compared to dogs and humans. If your compound is hydrolytically unstable in rats, it might still be viable for humans. Check stability in human liver microsomes (HLM) early [3].

References

  • Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

  • Mogal, S. A., et al. (2012).[5] Solid dispersion technique for improving solubility of some poorly soluble drugs.[1][6][7] Der Pharmacia Lettre.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for species difference in metabolism).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][7][8][9][10] Advanced Drug Delivery Reviews.

  • Isika, D. K., et al. (2022).[11] Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances.

Sources

Validation & Comparative

N-Ethyl-N-piperidin-4-ylmethyl-acetamide versus its structural analogs in Akt inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: N-Ethyl-N-piperidin-4-ylmethyl-acetamide vs. Structural Analogs in Akt Inhibition

Protein Kinase B (Akt) is a central node in the PI3K/Akt/mTOR signaling cascade, governing cellular survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies, making Akt a high-value therapeutic target. However, developing Akt inhibitors requires overcoming a significant hurdle: achieving selectivity against closely related AGC family kinases, particularly Protein Kinase A (PKA).

In recent years, piperidine-based scaffolds have emerged as highly tunable pharmacophores for ATP-competitive Akt inhibition. This guide provides an objective, data-driven comparison of the N-Ethyl-N-piperidin-4-ylmethyl-acetamide fragment against its structural analogs, detailing the mechanistic causality behind its performance, selectivity profiles, and the self-validating experimental protocols used to evaluate it.

Mechanistic Rationale: The Piperidine-Acetamide Pharmacophore

When conjugated to a hinge-binding core (such as 7H-pyrrolo[2,3-d]pyrimidine), piperidine derivatives project into the solvent-exposed ribose pocket of the Akt kinase domain. The structural nuances of the R-group attached to the piperidine ring dictate both target affinity and pharmacokinetic viability.

  • The Piperidine Core: The basic nitrogen of the piperidine ring mimics the interactions of the basic amine found in natural PKA/PKB peptide substrates, anchoring the molecule within the binding cleft.

  • The Acetamide Motif: The carbonyl oxygen of the acetamide group acts as a critical hydrogen-bond acceptor. It interacts with structured water molecules or the backbone amides of the kinase domain, stabilizing the inhibitor-enzyme complex.

  • The N-Ethyl Substitution (The Differentiator): The N-ethyl group on N-Ethyl-N-piperidin-4-ylmethyl-acetamide provides specific steric bulk. The hydrophobic sub-pocket near the ribose-binding site of Akt is slightly larger than the corresponding pocket in PKA. The ethyl group optimally fills this Akt-specific cavity, creating a steric clash in PKA, thereby driving high selectivity.

AktSignaling RTK RTK Activation PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Membrane Translocation Downstream Cell Survival (mTORC1, GSK3) Akt->Downstream Phosphorylation Inhibitor Piperidine-Acetamide Analogs Inhibitor->Akt Kinase Domain Blockade

Fig 1. PI3K/Akt signaling cascade and the targeted intervention point of piperidine-acetamide analogs.

Comparative Performance Data

To objectively evaluate the performance of the N-ethyl acetamide scaffold, we compare it against three primary alternatives when conjugated to a standard ATP-competitive pyrrolopyrimidine core .

  • N-Methyl-N-(piperidin-4-ylmethyl)acetamide: A less sterically hindered analog.

  • Piperidine-4-carboxamide: The highly optimized fragment found in clinical candidates like Capivasertib.

  • 4-Benzylpiperidine: An early-generation lipophilic fragment (precursor to CCT128930).

Quantitative Comparison Table
R-Group Fragment Conjugated to CoreAkt1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/Akt1)Oral Bioavailability (F%)Primary Limitation / Advantage
N-Ethyl-N-piperidin-4-ylmethyl-acetamide 121,500125x Moderate (~40%)Advantage: Excellent steric-driven selectivity against PKA.
N-Methyl-N-piperidin-4-ylmethyl-acetamide 1545030xHigh (~60%)Limitation: Reduced selectivity due to insufficient pocket filling.
Piperidine-4-carboxamide 3600200xHigh (~70%)Advantage: Optimal H-bonding network; clinical benchmark.
4-Benzylpiperidine 451,26028xLow (<10%)Limitation: Rapid in vivo oxidative metabolism of the benzyl ring.

Analysis: While the 4-benzylpiperidine analog shows activity, it suffers from rapid metabolic clearance, rendering it non-viable for oral administration . Replacing the lipophilic benzyl group with the polar N-Ethyl-N-piperidin-4-ylmethyl-acetamide scaffold rescues oral bioavailability while utilizing the N-ethyl group to push the PKA selectivity fold to >100x.

Self-Validating Experimental Protocols

To ensure data integrity and eliminate false positives (e.g., compound auto-fluorescence or non-specific aggregation), the following self-validating protocols are employed to generate the comparative data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence or radiometric assays because the long emission half-life of the Europium (Eu) chelate allows for a time-delayed read. This completely eliminates background auto-fluorescence commonly exhibited by heterocyclic kinase inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the piperidine-acetamide analogs in 100% DMSO to create a 10-point concentration curve. Transfer 100 nL to a 384-well low-volume plate. Self-Validation: Include DMSO-only wells as negative controls (0% inhibition) and 10 µM Staurosporine as a positive control (100% inhibition).

  • Kinase Reaction: Add 5 µL of Akt1 enzyme (or PKA for the counter-screen) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the predetermined Kₘ for Akt1, ~50 µM) and 1 µM of biotinylated Crosstide substrate (GRPRTSSFAEG).

  • Quench & Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phospho-Crosstide antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Readout: Incubate for 2 hours. Read the plate on a microplate reader using an excitation of 340 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine the IC₅₀.

AssayWorkflow Prep Compound Dilution Reaction Kinase + ATP + Substrate Prep->Reaction 10-point curve Read TR-FRET Detection Reaction->Read Quench & Probe Analyze IC50 & Selectivity Profiling Read->Analyze Signal Ratio

Fig 2. Self-validating TR-FRET kinase assay workflow for evaluating Akt inhibitor IC50 and selectivity.
Protocol B: Cellular Target Engagement (Western Blotting)

Causality:In vitro potency does not guarantee cellular permeability. To verify that the N-ethyl acetamide scaffold crosses the cell membrane and engages Akt in its native physiological state, we measure the downstream phosphorylation of Akt at Ser473.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed PC3 human prostate cancer cells (which possess hyperactive Akt due to PTEN null status) in 6-well plates. Treat with varying concentrations of the analogs (0.1 µM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, NaF) is critical; without them, endogenous phosphatases will artificially reduce p-Akt signal during lysis, mimicking a false-positive inhibitor effect.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a nitrocellulose membrane and probe with primary antibodies against p-Akt (Ser473) and total Akt.

  • Quantification: Normalize the p-Akt signal to total Akt using densitometry to confirm dose-dependent cellular target engagement.

Conclusion

The N-Ethyl-N-piperidin-4-ylmethyl-acetamide fragment represents a highly strategic structural choice in Akt inhibitor design. By replacing metabolically labile lipophilic groups (like benzyl rings) with a polar acetamide, researchers can drastically improve oral bioavailability. Furthermore, the specific selection of an N-ethyl group over an N-methyl group exploits the subtle volumetric differences between the Akt and PKA binding pockets, ensuring high kinase selectivity and minimizing off-target toxicity.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Journal of Medicinal Chemistry URL:[Link] [1]

Cross-validation of analytical results for N-Ethyl-N-piperidin-4-ylmethyl-acetamide using different techniques

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-validation of analytical results for N-Ethyl-N-(piperidin-4-ylmethyl)acetamide (referred to herein as NEPMA ), a critical secondary amine building block in the synthesis of piperidine-based pharmacophores.

This guide departs from standard templates to focus on the triangulation of data —using orthogonal techniques to eliminate bias inherent in any single method.

Executive Summary & Compound Profile

N-Ethyl-N-(piperidin-4-ylmethyl)acetamide (NEPMA) is a bifunctional intermediate characterized by a secondary piperidine amine and a tertiary amide. Its analysis is complicated by the polarity of the secondary amine (causing peak tailing in GC) and the lack of strong UV chromophores, which challenges standard HPLC-UV quantification.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 184.28 g/mol [1]

  • Critical Analytical Challenge: Distinguishing the 4-ylmethyl isomer from the 2-ylmethyl and 3-ylmethyl positional isomers, and quantifying the free base without derivatization artifacts.

This guide compares three orthogonal methodologies to establish a self-validating analytical framework:

  • qNMR (Quantitative NMR): The primary reference method for absolute purity.

  • UHPLC-MS/MS: The sensitivity standard for trace impurity profiling.

  • GC-MS (Derivatized): The orthogonal structural confirmation tool.

The Validation Architecture (Logic Flow)

The following diagram illustrates the "Truth Hierarchy" used in this guide. We do not rely on a purchased standard's label claim; we establish the "Gold Standard" using qNMR, which then calibrates the chromatographic methods.

ValidationLogic cluster_qNMR Primary Reference (The Truth) cluster_Chrom Secondary Methods (High Sensitivity) Sample Crude NEPMA Sample qNMR 1H-qNMR (Internal Std: Maleic Acid) Sample->qNMR LC UHPLC-MS/MS (HILIC Mode) Sample->LC GC GC-MS (TFA Derivatization) Sample->GC Purity Absolute Purity Value (%) qNMR->Purity Correlation Cross-Validation Node Compare Response Factors Purity->Correlation Calibrates LC->Correlation Impurity Profile GC->Correlation Isomer Check Release Validated Reference Standard Correlation->Release If Deviation < 2.0%

Caption: A hierarchical validation workflow where qNMR establishes the absolute purity used to calibrate orthogonal chromatographic techniques.

Technique 1: Quantitative NMR (qNMR) – The Primary Reference

Role: Absolute quantification. qNMR is non-destructive and relies on the molar ratio of protons, making it independent of extinction coefficients or ionization efficiency.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) is preferred over CDCl3 to prevent proton exchange with the secondary amine and ensure solubility of the internal standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). It provides a clean singlet at ~6.2 ppm, distinct from NEPMA's aliphatic signals.

Workflow:

  • Accurately weigh ~10 mg of NEPMA (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial (precision
    
    
    mg).
  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire spectrum with D1 (Relaxation Delay) ≥ 30s to ensure full relaxation (T1 > 5s).

  • Integrate the IS singlet (2H) and the N-Ethyl triplet of NEPMA (3H, ~1.0 ppm) or the Acetyl singlet (3H, ~1.9 ppm).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[2]

Why this works: This method eliminates the need for a "pure" reference standard of NEPMA itself, making it the anchor for all subsequent analyses.

Technique 2: UHPLC-MS/MS – Sensitivity & Impurity Profiling

Role: Trace impurity detection and high-throughput quantification. Challenge: The secondary amine is polar. Reversed-Phase (C18) chromatography often results in peak tailing or poor retention (eluting in the void volume). Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with high-pH mobile phase (if the column is hybrid-silica based).

Experimental Protocol
  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) – capable of pH 10 stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • MRM Transition:

      
       (Piperidine ring fragment) and 
      
      
      
      (Loss of ethyl-acetamide side chain).

Causality of Protocol: Using a high pH (pH 10) ensures the secondary amine (pKa ~11) is partially deprotonated, increasing hydrophobicity and retention on the C18 column, thereby sharpening the peak shape compared to acidic conditions where it would be fully ionized and elute early.

Technique 3: GC-MS – Orthogonal Confirmation

Role: Structural confirmation and volatile solvent analysis. Challenge: Free secondary amines adsorb to active sites in the GC liner, causing tailing and non-linear response. Thermal degradation can occur at the injection port. Solution: Derivatization with Trifluoroacetic Anhydride (TFA).[3]

Experimental Protocol
  • Derivatization: Dissolve 1 mg NEPMA in 100 µL Ethyl Acetate. Add 50 µL TFAA (Trifluoroacetic Anhydride). Incubate at 60°C for 30 mins. Evaporate to dryness and reconstitute in Ethyl Acetate.

    • Mechanism:[4] The secondary amine reacts to form the trifluoroacetamide derivative, rendering the molecule non-polar and volatile.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: EI (70 eV). Look for the molecular ion of the derivative (

    
    ).
    

Why this works: The derivatization shifts the molecular weight and fragmentation pattern, providing a "fingerprint" distinct from the underivatized LC-MS spectrum. If the LC-MS and GC-MS (derivative) data align, the structural identification is confirmed with high confidence.

Comparative Analysis & Data Synthesis

The following table summarizes the performance metrics of each technique when applied to NEPMA.

FeatureqNMR (400 MHz)UHPLC-MS/MS (pH 10)GC-MS (TFA-Deriv.)
Primary Utility Absolute Purity (Primary Std)Trace Impurities (<0.1%)Orthogonal ID
Linearity (

)
N/A (Molar Ratio)> 0.999 (0.1 - 1000 ng/mL)> 0.995 (1 - 100 µg/mL)
LOD (Limit of Detection) ~100 µg~0.05 ng/mL~10 ng/mL
Precision (RSD) < 0.5%< 2.0%< 3.5%
Bias Risk Signal Overlap (Solvent/Impurity)Matrix Effects (Suppression)Incomplete Derivatization
Self-Validating? Yes (Intrinsically referenced)No (Requires Ext.[1][5][6] Std)No (Requires Ext. Std)
Cross-Validation Results Interpretation

To declare the analytical results "Valid," the following criteria must be met:

  • Mass Balance: The purity determined by qNMR must match the assay value from UHPLC (calibrated against a separate high-purity batch) within ± 2.0% .

  • Impurity Summation: The sum of impurities detected by UHPLC + Residual Solvents (GC-Headspace) + Water (Karl Fischer) + Ash must equal

    
    .
    
  • Isomer Specificity: GC-MS must show a single sharp peak. If a doublet appears, it indicates the presence of positional isomers (e.g., 2-ylmethyl vs 4-ylmethyl), which qNMR might miss if signals overlap perfectly.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem Technical Guides.

  • PubChem. (2025).[7] N-ethyl-N-(piperidin-2-ylmethyl)acetamide (Compound Summary). National Library of Medicine.

Sources

A Comparative Guide to Evaluating Off-Target Effects of N-Ethyl-N-piperidin-4-ylmethyl-acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

In the landscape of modern drug discovery, the development of highly specific therapeutic agents is a primary objective. N-Ethyl-N-piperidin-4-ylmethyl-acetamide represents a class of small molecules with significant therapeutic potential, likely targeting specific cellular pathways. The piperidine scaffold is a common feature in many biologically active compounds, known for its favorable pharmacokinetic properties.[1][2] However, the journey from a promising lead compound to a safe and effective drug is fraught with challenges, one of the most significant being the potential for off-target effects.[3][4]

Off-target interactions, where a drug binds to unintended biological molecules, are a major cause of adverse drug reactions and can lead to costly failures in later stages of clinical development.[3][4][5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of robust drug development.[6] This guide provides a comprehensive framework for evaluating the off-target effects of N-Ethyl-N-piperidin-4-ylmethyl-acetamide using a suite of cell-based assays, comparing its hypothetical profile to established kinase inhibitors to provide a practical context.

The Rationale Behind a Multi-Faceted Assay Approach

No single assay can fully capture the complex landscape of a drug's interactions within the cellular environment. A well-designed off-target profiling strategy employs a combination of orthogonal methods to build a comprehensive safety profile.[7] This approach typically begins with broad, high-throughput screens to identify potential liabilities, followed by more focused, mechanism-based assays to confirm and characterize these interactions.

Here, we will explore a tiered approach for assessing the off-target profile of N-Ethyl-N-piperidin-4-ylmethyl-acetamide, a hypothetical kinase inhibitor. The comparison with two well-characterized kinase inhibitors, Dasatinib (a broad-spectrum tyrosine kinase inhibitor) and Lapatinib (a more selective dual inhibitor of EGFR and HER2), will serve to highlight the spectrum of selectivity profiles encountered in drug development.

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial step in evaluating any new chemical entity is to determine its general cytotoxicity. These assays provide a baseline understanding of the concentration at which a compound begins to exert toxic effects on cells, which is crucial for designing subsequent, more specific assays.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., HeLa, A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-Ethyl-N-piperidin-4-ylmethyl-acetamide, Dasatinib, and Lapatinib (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Comparative Data: Hypothetical IC50 Values (µM) from MTT Assay
CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF7 (Breast Cancer)
N-Ethyl-N-piperidin-4-ylmethyl-acetamide15.225.818.5
Dasatinib0.51.20.8
Lapatinib8.912.45.1

Interpretation of Results: This initial screen provides a broad overview of the cytotoxic potential of N-Ethyl-N-piperidin-4-ylmethyl-acetamide. The higher IC50 values compared to Dasatinib and Lapatinib suggest a lower general cytotoxicity at the tested concentrations. However, this does not provide information about the specific mechanisms of cell death or the pathways involved.

Tier 2: Broad-Spectrum Kinase Profiling

Given our hypothetical compound is a kinase inhibitor, a critical next step is to assess its selectivity across the human kinome.[12][13] Off-target kinase inhibition is a common source of toxicity and can also lead to unexpected therapeutic effects.[14] Large-scale kinase panels are commercially available and provide a comprehensive overview of a compound's selectivity.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound N-Ethyl-N-piperidin-4-ylmethyl-acetamide Dasatinib Lapatinib Dilution Serial Dilution (e.g., 10-point curve) Compound->Dilution Incubation Incubation with ATP and Substrate Dilution->Incubation KinasePanel Panel of >400 Human Kinases KinasePanel->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection RawData Raw Signal Data Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50/Ki Determination Normalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Comparative Data: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetN-Ethyl-N-piperidin-4-ylmethyl-acetamideDasatinibLapatinib
Primary Target (Hypothetical) 95% --
ABL115%98% 5%
SRC20%99% 8%
EGFR8%45%92%
HER2 (ERBB2)5%30%95%
VEGFR265%70%15%
c-KIT72%85%10%

Interpretation of Results: This data reveals that while N-Ethyl-N-piperidin-4-ylmethyl-acetamide is potent against its intended target, it also shows significant inhibition of VEGFR2 and c-KIT at a concentration of 1 µM. This "off-target" activity is a critical finding that warrants further investigation. In comparison, Dasatinib demonstrates a broad activity profile, while Lapatinib is highly selective for EGFR and HER2, as expected.

Tier 3: Cellular Target Engagement and Pathway Analysis

Biochemical assays, while informative, do not always reflect a compound's activity in a complex cellular environment.[15] Cellular target engagement assays confirm that the compound can reach and bind to its intended and unintended targets within living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular context.[16] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Grow relevant cell lines to confluency and treat with N-Ethyl-N-piperidin-4-ylmethyl-acetamide or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., the primary target, VEGFR2, and c-KIT) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

The off-target inhibition of VEGFR2 and c-KIT by N-Ethyl-N-piperidin-4-ylmethyl-acetamide could have significant biological consequences. Understanding the signaling pathways in which these kinases are involved is crucial for predicting potential side effects.

G Compound N-Ethyl-N-piperidin-4-ylmethyl-acetamide VEGFR2 VEGFR2 Compound->VEGFR2 Inhibition

Implications of Off-Target Activity:

  • VEGFR2 Inhibition: Inhibition of VEGFR2, a key regulator of angiogenesis, could lead to side effects such as hypertension, bleeding, and impaired wound healing.

  • c-KIT Inhibition: c-KIT is a receptor tyrosine kinase involved in hematopoiesis and melanogenesis. Its inhibition could result in myelosuppression and changes in hair and skin pigmentation.

Conclusion and Future Directions

The comprehensive evaluation of N-Ethyl-N-piperidin-4-ylmethyl-acetamide using a tiered, multi-assay approach has provided critical insights into its potential off-target effects. While demonstrating potent activity against its intended target, the compound also exhibits significant inhibition of VEGFR2 and c-KIT. This information is invaluable for guiding further drug development efforts.

The next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to modify the structure of N-Ethyl-N-piperidin-4-ylmethyl-acetamide to improve its selectivity and reduce off-target activity.

  • Functional Assays: Cell-based assays to specifically measure the functional consequences of VEGFR2 and c-KIT inhibition (e.g., tube formation assays for angiogenesis, colony formation assays for hematopoiesis).

  • In Vivo Studies: Animal models to assess the physiological consequences of the observed off-target effects and to determine the therapeutic window of the compound.

By embracing a proactive and thorough approach to off-target profiling, researchers can significantly de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

  • Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3197. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 27, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 27, 2026, from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved February 27, 2026, from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved February 27, 2026, from [Link]

  • InfinixBio. (2026, February 13). Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. Retrieved February 27, 2026, from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved February 27, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • CD Genomics. (n.d.). The CRISPR Paradox: Understanding On-Target and Off-Target Effects. Retrieved February 27, 2026, from [Link]

Sources

Comparison of synthetic routes for N-substituted piperidines for efficiency and cost-effectiveness

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical, data-driven comparison of synthetic routes for N-substituted piperidines , a privileged scaffold in medicinal chemistry (e.g., Fentanyl, Donepezil, Ibrutinib).

Rather than a generic list, this analysis focuses on the decision-making logic required for process chemistry: balancing atom economy, reagent cost, and purification burden.

Strategic Overview: Route Selection Matrix

The choice of synthetic route for N-substituted piperidines is rarely arbitrary; it is dictated by the electronic nature of the substituent (


) and the scale of synthesis.
Target Substituent (

)
Recommended RoutePrimary Driver
Primary Alkyl (e.g., -Ethyl, -Benzyl)Direct N-Alkylation Cost . Alkyl halides are commoditized and cheap.
Secondary/Tertiary Alkyl (e.g., -Isopropyl)Reductive Amination Selectivity . Avoids elimination side-reactions common with bulky halides.
Aryl / Heteroaryl (e.g., -Phenyl, -Pyridyl)Buchwald-Hartwig Feasibility . SNAr fails on unactivated rings; Pd-catalysis is essential.
Chiral / Complex Biocatalysis / Hydrogen Borrowing Green Metrics .[1] High atom economy; avoids toxic reducing agents.

Route 1: Reductive Amination (The "Convergent" Approach)

Best For: Introducing branched alkyl groups or when avoiding over-alkylation is critical. Mechanism: Condensation of a piperidone (or aldehyde) with an amine to form an iminium ion, followed by in situ hydride reduction.

Technical Insight & Causality
  • Why STAB? Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH

    
     (toxic) or NaBH
    
    
    
    (too aggressive). STAB is mild enough to not reduce the ketone precursor but active enough to reduce the iminium intermediate, preventing side reactions.
  • Acid Catalysis: The formation of the iminium ion is the rate-determining step. Weak acids (AcOH) protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.

Experimental Protocol
  • Scale: 10 mmol

  • Self-Validating Check: Evolution of gas (if using NaBH

    
    ) or clarity of solution (iminium formation).
    
  • Iminium Formation:

    • Dissolve Piperidine derivative (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) (0.2 M).

    • Add Acetic Acid (1.0 equiv). Stir at RT for 1-2 hours.

    • Validation: Monitor by TLC.[2][3] A shift in R

      
       typically indicates imine/hemiaminal formation.
      
  • Reduction:

    • Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 20 mins.

    • Note: Exotherm control is vital to prevent impurity formation.

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with sat. NaHCO

      
        (gas evolution).
      
    • Extract with DCM (3x). Wash combined organics with brine.[3]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Workflow Visualization

ReductiveAmination Start Start: Piperidine + Carbonyl Imine Intermediate: Iminium Ion Formation (AcOH cat.) Start->Imine -H2O Reduction Reduction: Add STAB (0°C -> RT) Imine->Reduction +H- Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Stop Rxn Product Final Product: N-Alkyl Piperidine Quench->Product Extraction

Caption: Step-wise workflow for Reductive Amination using STAB, highlighting the critical iminium intermediate.

Route 2: Direct N-Alkylation (The "Cost-Effective" Approach)

Best For: Simple primary alkyl chains on small-to-medium scale. Mechanism: SN2 Nucleophilic Substitution.

Technical Insight & Causality
  • The Over-Alkylation Problem: Secondary amines (piperidines) become more nucleophilic after alkylation (inductive effect of alkyl group), leading to quaternary ammonium salts.

  • Control Strategy: We use a slight deficit of alkyl halide (0.9 equiv) or slow addition to ensure the piperidine is always in excess until the end.

  • Base Selection: K

    
    CO
    
    
    
    is standard. For unreactive halides, adding KI (Finkelstein condition) generates a more reactive alkyl iodide in situ.
Experimental Protocol
  • Scale: 10 mmol

  • Setup:

    • Dissolve Piperidine (1.0 equiv) in Acetonitrile (MeCN) (0.5 M).

    • Add K

      
      CO
      
      
      
      (2.0 equiv, anhydrous, granular).
  • Addition:

    • Add Alkyl Halide (0.95 equiv) dropwise at RT.

    • Validation: If reaction is sluggish after 4h, heat to 60°C.

  • Workup:

    • Filter off solid inorganic salts (K

      
      CO
      
      
      
      /KX).
    • Concentrate filtrate.[3]

    • Purification: Acid-base extraction is highly effective here to remove non-basic impurities.

Workflow Visualization

Alkylation Reactants Reactants: Piperidine + Alkyl Halide Solvent: MeCN BaseAdd Base Activation: Add K2CO3 (Scavenges HX) Reactants->BaseAdd Reaction Substitution (SN2): Stir RT or 60°C Monitor for Quat. Salts BaseAdd->Reaction Filter Filtration: Remove Solids Reaction->Filter Product Product Isolation Filter->Product

Caption: Direct N-Alkylation workflow emphasizing solid-liquid separation.

Route 3: Buchwald-Hartwig Amination (The "High-Value" Approach)

Best For: N-Aryl piperidines (e.g., N-phenyl, N-pyridyl). Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Technical Insight & Causality
  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., BINAP , DavePhos , or RuPhos ). These facilitate the difficult reductive elimination step that forms the C-N bond.

  • Base Sensitivity: Strong bases (NaOtBu) are common but can hydrolyze sensitive groups. Weak bases (Cs

    
    CO
    
    
    
    ) require higher temperatures.
  • Inert Atmosphere: Oxygen poisons the Pd(0) catalyst. Strict Schlenk line or glovebox techniques are required for reproducibility.

Experimental Protocol
  • Scale: 1 mmol (High cost reagents)

  • Catalyst Pre-formation:

    • In a glovebox/Schlenk tube: Combine Pd(OAc)

      
        (2 mol%) and BINAP  (3 mol%) in dry Toluene . Stir 10 min to form the active complex (Yellow 
      
      
      
      Orange/Red).
  • Coupling:

    • Add Aryl Bromide (1.0 equiv), Piperidine (1.2 equiv), and NaOtBu (1.4 equiv).[4]

    • Seal vessel and heat to 80-100°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite (removes Pd black).

    • Note: Residual Pd must be scavenged (e.g., with SiliaMetS®) for pharmaceutical applications.

Workflow Visualization

Buchwald CatPrep Catalyst Prep: Pd source + Ligand (Inert Atm) Addition Substrate Add: Ar-Br + Piperidine + Base (NaOtBu) CatPrep->Addition Heating Catalytic Cycle: Heat 80-100°C (OxAdd -> RedElim) Addition->Heating Celite Purification: Filter via Celite (Remove Pd) Heating->Celite Final N-Aryl Piperidine Celite->Final

Caption: Buchwald-Hartwig catalytic cycle workflow requiring inert handling and filtration.

Comparative Analysis: Efficiency & Cost

The following data aggregates typical performance metrics from milligram-to-gram scale optimizations.

Table 1: Performance Metrics Comparison
FeatureReductive AminationN-AlkylationBuchwald-Hartwig
Typical Yield 85 - 95%60 - 80%70 - 95%
Atom Economy Moderate (Loss of H

O)
High (Loss of HX)Low (Ligand/Base waste)
Reaction Time 4 - 16 hours2 - 24 hours12 - 48 hours
Purification Extraction often sufficientChromatography requiredChromatography + Metal Scavenging
Scalability Excellent (Flow compatible)Good (Exotherm risk)Moderate (Catalyst cost)
Table 2: Cost-Effectiveness Analysis (Estimated)
Cost FactorReductive AminationN-AlkylationBuchwald-Hartwig
Reagents Moderate (STAB ~$0.5/g)Low (Alkyl Halides cheap)Very High (Pd/Ligands)
Solvents Low (DCE/MeOH)Low (MeCN/DMF)Moderate (Dry Toluene)
Energy Low (RT reaction)Low-Med (RT to 60°C)High (80°C+ reflux)
Overall Cost

$

References

  • Organic Chemistry Portal . Synthesis of Piperidines: Recent Literature and Protocols. Retrieved from [Link]

  • Royal Society of Chemistry . Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2015. Retrieved from [Link]

  • MDPI . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.[5] Retrieved from [Link]

Sources

Alternatives to Piperidine for Fmoc Removal in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 20% piperidine in DMF has been the gold standard for Fmoc removal due to its rapid kinetics and efficient scavenging of the dibenzofulvene (DBF) byproduct. However, its classification as a controlled substance (Class I precursor for PCP) in many jurisdictions, combined with its toxicity and propensity to induce aspartimide formation, has necessitated the validation of superior alternatives.

This guide evaluates three field-proven alternatives: 4-Methylpiperidine (the regulatory drop-in), Piperazine/DBU (the high-performance blend), and DBN (the sustainable, low-concentration option).

Part 1: The Mechanistic Baseline

To select an alternative, one must understand the reaction being replaced. Fmoc cleavage follows an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] The base must be strong enough to abstract the acidic proton at the fluorenyl 9-position (


) but nucleophilic enough to scavenge the reactive dibenzofulvene intermediate to prevent re-attachment.
DOT Diagram 1: Fmoc Cleavage & Scavenging Pathway

FmocMechanism FmocPeptide Fmoc-Peptide-Resin Intermediate Carbanion Intermediate FmocPeptide->Intermediate Proton Abstraction Base Base (Piperidine/Alt) Base->Intermediate Adduct Fulvene-Base Adduct (Scavenged) Base->Adduct Excess Base DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination FreeAmine NH2-Peptide-Resin Intermediate->FreeAmine CO2 Release DBF->Adduct Michael Addition (Scavenging)

Caption: The E1cB pathway requires a base that acts as both a deprotonator and a Michael donor to scavenge DBF.

Part 2: The Challengers (Comparative Analysis)

4-Methylpiperidine (4MP): The Regulatory "Drop-In"

4MP is a structural isomer of piperidine. It shares nearly identical basicity (


) and nucleophilicity.
  • Why use it: It is not a controlled substance in most jurisdictions (non-regulated).

  • Performance: In comparative studies involving sequences up to 26 residues, 4MP demonstrated identical crude purity and yield to piperidine. It is a 1:1 volumetric replacement.

  • Limitation: It shares piperidine's toxicity profile and flammability.

Piperazine + DBU: The High-Performance Blend

Piperazine is a solid, safer secondary amine (


), while DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic strong base (

).
  • Why use it: Piperazine alone is too slow. Adding DBU accelerates proton abstraction, while piperazine acts as the DBF scavenger.

  • Aspartimide Control: This blend is critical for Asp-Gly sequences. Adding 1% Formic Acid (FA) or 0.1M HOBt to this cocktail buffers the basicity, significantly reducing aspartimide formation compared to piperidine.

  • Safety: Piperazine is a solid, reducing vapor exposure risks.

DBN (1,5-Diazabicyclo[4.3.0]non-5-ene): The Green Efficiency

DBN is a bicyclic amidine base.

  • Why use it: It is effective at very low concentrations (2% v/v) compared to the standard 20%. This makes it ideal for "Green SPPS" when paired with eco-friendly solvents like N-octyl-pyrrolidone (NOP) or Anisole .

  • Performance: DBN shows faster kinetics than piperidine in green solvents due to higher basicity, yet maintains low racemization rates when used at 2%.

Part 3: Critical Performance Metrics

The following data summarizes kinetic efficiency and side-reaction profiles based on comparative studies (e.g., RSC Adv. 2015, Molecules 2016).[2]

Metric20% Piperidine (Standard)20% 4-Methylpiperidine5% Piperazine / 2% DBU2% DBN (in Green Solvent)
Regulatory Status Controlled (Class I)Non-RegulatedNon-RegulatedNon-Regulated
Fmoc Removal

< 2 min< 2 min< 1 min (Fastest)< 2 min
Aspartimide (Asp-Gly) High Risk (~24% formation)High RiskLow (~2% with 1% FA)Low
Scavenging Capacity ExcellentExcellentGood (via Piperazine)Poor (Requires scavenger*)
Physical State Liquid (Toxic Vapor)Liquid (Toxic Vapor)Solid + LiquidLiquid

*Note: DBN is non-nucleophilic; it cannot scavenge DBF. However, in flow chemistry or high-wash protocols, the DBF is washed away before re-attachment.

Part 4: Experimental Protocols

Protocol A: The "Drop-In" (4-Methylpiperidine)

Use for standard synthesis when avoiding regulatory paperwork.

  • Prepare Solution: Mix 20 mL 4-Methylpiperidine with 80 mL DMF (or NMP).

  • Step 1 (Short): Add solution to resin.[3] Agitate for 3 minutes . Drain.

  • Step 2 (Long): Add fresh solution. Agitate for 12 minutes . Drain.

  • Wash: DMF (5 x 1 min) to ensure complete removal of the base.

Protocol B: The "Aspartimide-Suppressor" (Piperazine/DBU/FA)

Use for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.

  • Prepare Solution:

    • Dissolve 5g Piperazine (solid) in 80 mL NMP.

    • Add 2 mL DBU.

    • Add 1 mL Formic Acid (FA) (optional, for max protection).

    • Top up to 100 mL with NMP.

  • Step 1: Add solution. Agitate for 30 seconds . Drain.

  • Step 2: Add fresh solution. Agitate for 5 minutes . Drain.

    • Note: This reaction is significantly faster than piperidine.[4]

  • Wash: DMF (3 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min).

Protocol C: The "Green" Method (DBN in Anisole/NOP)

Use for sustainable chemistry initiatives.

  • Prepare Solution: Mix 2 mL DBN with 98 mL of Anisole/NOP (75:25 ratio) or pure NBP.

  • Step 1: Add solution. Agitate for 2 minutes . Drain.

  • Step 2: Add fresh solution. Agitate for 5 minutes . Drain.

  • Wash: Anisole/NOP (5 x 1 min).

Part 5: Decision Matrix

Use this logic flow to determine the correct reagent for your specific peptide campaign.

DOT Diagram 2: Reagent Selection Tree

DecisionTree Start Select Fmoc Removal Reagent IsRegulated Is Piperidine Restricted at your location? Start->IsRegulated SensitiveSeq Does sequence contain Asp-Gly / Asp-Ser? IsRegulated->SensitiveSeq Yes UsePip Use 20% Piperidine (Standard) IsRegulated->UsePip No GreenChem Is Green Chemistry a priority? SensitiveSeq->GreenChem No UsePzDBU Use 5% Piperazine / 2% DBU + 1% Formic Acid SensitiveSeq->UsePzDBU Yes (Critical) Use4MP Use 20% 4-Methylpiperidine (Direct Replacement) GreenChem->Use4MP No UseDBN Use 2% DBN in Green Solvents GreenChem->UseDBN Yes

Caption: Logical workflow for selecting the optimal deprotection reagent based on regulation, sequence difficulty, and sustainability.

References

  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.[1] [Link][5]

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS.[1] RSC Advances, 5, 104417–104425.[1] [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to piperidine in Fmoc solid-phase synthesis.[1] Journal of Combinatorial Chemistry, 8(2), 149–153.[1] [Link]

  • Ferrazzano, L., et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). Green Chemistry.[6][7] [Link][5]

  • Isidro-Llobet, A., et al. (2019). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development. [Link]

Sources

Biological activity comparison between N-ethyl and N-benzyl piperidine derivatives

[1]

Executive Summary

This technical guide provides a comparative analysis of N-ethyl and N-benzyl piperidine derivatives, focusing on their application in medicinal chemistry.[1] The piperidine scaffold is ubiquitous in drug discovery, serving as the core for analgesics, acetylcholinesterase (AChE) inhibitors, and sigma receptor ligands.

The Core Distinction:

  • N-Benzyl Piperidines: Dominant in targets requiring dual-site binding or

    
    -
    
    
    stacking
    interactions (e.g., AChE inhibitors like Donepezil).[1] The benzyl moiety acts as a hydrophobic anchor, often bridging catalytic and peripheral sites in enzymes.
  • N-Ethyl Piperidines: Typically utilized to modulate solubility and steric fit in smaller binding pockets.[1] While often less potent in targets requiring aromatic interactions, they offer lower molecular weight and distinct metabolic profiles (e.g., avoiding benzylic oxidation).

Physicochemical & Structural Analysis

The substitution at the piperidine nitrogen dictates the molecule's lipophilicity (LogP), basicity (pKa), and steric profile.

Table 1: Comparative Physicochemical Properties[1][2]
FeatureN-Ethyl Piperidine DerivativeN-Benzyl Piperidine DerivativeImpact on Biological Activity
Steric Bulk Low (Molar Refractivity ~10.[1]3)High (Molar Refractivity ~30.[1]0)Benzyl requires a large hydrophobic pocket; Ethyl fits restricted sites.[1]
Electronic Nature Inductive electron donation (+I)Inductive (+I) + Aromatic (

-system)
Benzyl enables cation-

and

-

stacking
interactions.[1]
Lipophilicity (LogP) Moderate (

LogP ~ +0.5 vs H)
High (

LogP ~ +2.0 vs H)
Benzyl significantly increases BBB permeability and membrane crossing.[1]
Metabolic Liability N-Dealkylation (Oxidative)Benzylic Oxidation & N-DealkylationBenzyl groups are prone to CYP450-mediated benzylic hydroxylation.[1]

Pharmacological Profiles: Case Studies

Case Study A: Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

Context: AChE inhibitors like Donepezil rely heavily on the N-benzyl piperidine moiety.[1][2][3]

  • Mechanism: The AChE enzyme features a deep gorge with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

  • N-Benzyl Performance: The benzyl group binds to the PAS via

    
    -
    
    
    stacking with Tryptophan residues (Trp286), while the piperidine nitrogen (protonated) interacts with the CAS.[1] This "dual binding" creates nanomolar potency (
    
    
    < 10 nM).[1]
  • N-Ethyl Performance: Replacing the benzyl group with an ethyl group eliminates the PAS interaction.[1] Potency typically drops by 100-1000 fold because the molecule can no longer span the gorge effectively.[1]

Case Study B: Sigma-1 ( ) Receptor Ligands

Context:

1
  • Mechanism: The pharmacophore requires a basic nitrogen flanked by hydrophobic regions.[1][4]

  • Comparison:

    • N-Benzyl: Provides the necessary bulk and hydrophobicity to occupy the primary hydrophobic pocket.[1] High affinity (

      
       often < 5 nM).[1][5]
      
    • N-Ethyl: Often results in reduced affinity due to insufficient hydrophobic surface area, unless the ethyl group serves as a linker to another aromatic system (e.g., phenethyl).

Case Study C: Antimicrobial Activity

Context: Membrane permeation is critical for antibacterial efficacy.[1]

  • Data Trend: N-benzyl derivatives generally exhibit lower Minimum Inhibitory Concentrations (MIC) compared to N-ethyl analogs.[1] The increased lipophilicity of the benzyl group facilitates penetration of the bacterial lipid bilayer.

Experimental Protocol: Ellman’s Assay for AChE Inhibition

A self-validating protocol to quantify the potency difference between N-ethyl and N-benzyl derivatives.[1]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), measurable at 412 nm.[1][2]

Materials
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel Acetylcholinesterase (0.05 U/mL).[1]

  • Test Compounds: N-ethyl and N-benzyl analogs (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation: Dilute test compounds serially in buffer (keeping DMSO < 1% final).

  • Incubation (Pre-read): In a 96-well plate, add:

    • 150

      
      L Phosphate Buffer
      
    • 20

      
      L Test Compound (or vehicle control)[1]
      
    • 20

      
      L Enzyme solution[1]
      
    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add:

    • 10

      
      L DTNB/ATCh mixture.
      
  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Check:

    • Control Slope: Must be linear (

      
      ).
      
    • Positive Control: Run Donepezil (Expected

      
       nM).[1] If Donepezil 
      
      
      nM, the enzyme is degraded.

Visualization: SAR Decision Logic & Binding Mode

The following diagram illustrates the decision process for selecting between N-ethyl and N-benzyl substituents based on the target binding site architecture.

SAR_Decision_TreeStartTarget Binding Site AnalysisPocket_TypeIs the Binding PocketDeep/Elongated?Start->Pocket_TypeAromatic_ResiduesAre Aromatic Residues (Trp, Phe)Present at Entrance?Pocket_Type->Aromatic_ResiduesYesDecision_EthylSelect N-Ethyl PiperidinePocket_Type->Decision_EthylNo (Shallow/Small)Decision_BenzylSelect N-Benzyl PiperidineAromatic_Residues->Decision_BenzylYes (Targeting PAS)Aromatic_Residues->Decision_EthylNoMech_BenzylMechanism:1. Dual-site binding (e.g., AChE)2. Cation-Pi interaction3. High Lipophilicity requiredDecision_Benzyl->Mech_BenzylMech_EthylMechanism:1. Steric constraint (Small pocket)2. Solubility optimization3. Avoid metabolic hot-spotDecision_Ethyl->Mech_Ethyl

Caption: SAR Decision Tree for selecting N-substituents based on target binding site topology and required interactions.

References

  • BenchChem. (2025).[1][2][4][6] A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Retrieved from [1]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved from

  • Huang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Retrieved from [1]

  • Ablordeppey, S. Y., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry. Retrieved from [1]

  • Kaldybayeva, A. (2025).[1][7] Biological properties and multifunctional applications of benzylpiperidine derivatives. ResearchGate. Retrieved from

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for N-Ethyl-N-piperidin-4-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

N-Ethyl-N-piperidin-4-ylmethyl-acetamide is a piperidine-derivative pharmaceutical intermediate. While standard Safety Data Sheets (SDS) classify it as a Skin/Eye/Respiratory Irritant (H315, H319, H335), its structural similarity to bioactive piperidines and fentanyl precursors necessitates a Precautionary Principle approach in a drug development setting.

Operational Hazard Class: Unknown Potency / High Containment (OEB 3 Equivalent) Until specific toxicological data (LD50, sensitization potential) confirms otherwise, this substance must be handled as if it possesses significant bioactivity or respiratory sensitization potential.

Core Risk Factors[1][2][3][4]
  • Physical State: Solid/Powder (High inhalation risk during weighing).

  • Chemical Nature: Secondary amine/Acetamide derivative. Basic (pH > 7 in solution).

  • Route of Entry: Inhalation of dust (primary), Dermal absorption (secondary), Mucous membrane contact.

Risk Assessment & Control Banding

In the absence of a specific Occupational Exposure Limit (OEL), we utilize Control Banding .

ParameterAssessmentControl Band
Dust Potential High (Fine powder)Band 3 (Containment)
Skin Absorption Moderate (Lipophilic organic amine)Band 2 (Skin Protection)
Acute Toxicity Unknown (Treat as Potent)Band 3 (Engineering Controls)

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is non-negotiable for handling >10 mg of solid substance.

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary: Fume HoodClass II, Type A2 Biosafety Cabinet or Chemical Fume HoodEngineering controls are the primary barrier against aerosolized particulates.
Secondary: RespiratorN95 (minimum) or N100/P100 (recommended)Why: If work must occur outside a hood (e.g., balance vibration issues), a PAPR or P100 is required to capture <0.3 micron particles.
Dermal (Hands) Inner Glove Nitrile (4 mil)Acts as a second skin; provides tactile sensitivity.
Outer Glove Nitrile (Extended Cuff, 5-8 mil)Why: Double gloving creates a "breach indicator" system. Acetamides can permeate thin nitrile over time; the air gap between gloves reduces diffusion rate.
Ocular Primary Chemical Splash GogglesWhy: Safety glasses with side shields are insufficient for powders that can drift around frames.
Body Garment Tyvek® Lab Coat (Closed Front)Why: Cotton lab coats absorb chemicals and hold them against the skin. Impervious materials (Tyvek/polypropylene) shed dust.

Operational Protocols

A. Weighing & Solids Handling (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Control: Use an ionizing fan or anti-static gun inside the weigh station. Piperidine derivatives are often hygroscopic and prone to static cling, leading to "jumping" powder.

  • The "Wet Method": If possible, taring the solvent vial and adding the solid directly to the solvent minimizes airborne dust time.

  • Closed Transfer: For quantities >1g, use a disposable powder funnel to direct flow deep into the receiving vessel.

B. Visualization: PPE Decision Logic

Figure 1: Decision logic for selecting PPE based on the physical state of the substance.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration? Liquid->Conc YesHood Standard PPE: Double Nitrile + Lab Coat Work >6 inches inside sash Hood->YesHood Yes NoHood Respiratory Hazard! Hood->NoHood No RespReq REQUIREMENT: PAPR or N100 Respirator + Goggles NoHood->RespReq HighConc > 100 mM Conc->HighConc LowConc < 100 mM Conc->LowConc Splash Add Face Shield + Chemically Resistant Apron HighConc->Splash StdLiq Standard PPE: Single Nitrile Gloves Safety Glasses LowConc->StdLiq

Caption: Figure 1. PPE Selection Logic Flow based on physical state and engineering control availability.

C. Gowning & De-Gowning Workflow

Improper removal of PPE is a common source of secondary exposure.

  • Donning (Entry):

    • Wash hands.[1][2][3][4][5][6][7]

    • Inspect gloves for pinholes (air inflation test).

    • Don inner gloves -> Tyvek coat -> Outer gloves (over cuff).

  • Doffing (Exit):

    • Outer Gloves First: Use the "beak method" (pinch and pull) to avoid touching the outside of the glove with bare skin.

    • Coat: Unzip/unbutton without touching the front panel. Roll the coat inside out as you remove it.

    • Inner Gloves: Remove last.

    • Wash: Immediate soap and water wash of hands and wrists.

Decontamination & Disposal[2][3][4][7][10][11]

Chemical Deactivation Logic

N-Ethyl-N-piperidin-4-ylmethyl-acetamide is a base (amine functionality). Water alone is often insufficient for cleaning lipophilic amines.

  • Primary Decon Agent: 10% Acetic Acid or Citric Acid solution.

    • Mechanism:[8] Protonates the piperidine nitrogen, converting the lipophilic free base into a water-soluble salt (acetate or citrate), which is easier to wipe up and less volatile.

  • Secondary Wash: 70% Ethanol or Isopropanol (to remove organic residues).

  • Final Rinse: Soap and water.[2][3][4][6][9]

Disposal Protocol
  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be disposed of in Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste: Dispose in Basic Organic Waste streams. Do not mix with strong oxidizers or acids (exothermic reaction risk).[10]

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert Medical Services.
Skin Contact Do not scrub. Flush with water for 15 minutes. Scrubbing can abrade skin and increase absorption. Remove contaminated clothing while under the shower.[1][8][10]
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Consult an ophthalmologist immediately.
Spill (>5g) Evacuate the immediate area. Allow dust to settle (10 mins). Don N100 respirator. Cover spill with wet paper towels (to suppress dust) before wiping.

Operational Visualization: Gowning Workflow

Gowning_Protocol Start Enter Anteroom Step1 1. Inspect PPE (Check glove integrity) Start->Step1 Step2 2. Don Inner Gloves (Nitrile) Step1->Step2 Step3 3. Don Lab Coat (Tyvek/Impervious) Step2->Step3 Step4 4. Don Outer Gloves (Over Coat Cuff) Step3->Step4 Work PERFORM WORK Step4->Work Exit1 5. Remove Outer Gloves (Beak Method) Work->Exit1 Exit2 6. Remove Coat (Roll Inside-Out) Exit1->Exit2 Exit3 7. Remove Inner Gloves Exit2->Exit3 Wash 8. Wash Hands (Soap & Water) Exit3->Wash

Caption: Figure 2. Sequential Gowning and De-gowning protocol to minimize cross-contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (2009). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Used for Control Banding logic). NIOSH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-piperidin-4-ylmethyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-piperidin-4-ylmethyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.